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2H-pyran-3,5(4H,6H)-dione

Cat. No.: B1330586
CAS No.: 61363-56-2
M. Wt: 114.1 g/mol
InChI Key: SMIQVIXGQSMHKF-UHFFFAOYSA-N
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Description

Overview and Significance 2H-Pyran-3,5(4H,6H)-dione, also systematically known as oxane-3,5-dione, is a high-purity chemical compound ( 61363-56-2) that serves as a versatile building block in organic and medicinal chemistry. This pyran-based heterocycle, with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol, is characterized by a six-membered ring containing one oxygen atom and two carbonyl groups at the 3 and 5 positions . Pyran scaffolds are recognized as privileged structures in drug discovery due to their presence in a wide array of biologically active molecules and natural products like flavonoids and coumarins . The symmetrical dione structure of this compound contributes to its unique reactivity and makes it a valuable precursor for the synthesis of more complex heterocyclic systems . Product Specifications • CAS Number: 61363-56-2 • Molecular Formula: C₅H₆O₃ • Molecular Weight: 114.10 g/mol • Purity: ≥97% • Storage: Sealed in dry, store at 2-8°C Research Applications and Synthetic Utility This compound functions as a key synthetic intermediate. Its bifunctional nature, featuring two carbonyl groups, allows it to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the creation of a diverse array of derivatives . Furthermore, its scaffold is frequently employed in streamlined one-pot and multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecular architectures with high atom economy . Researchers have utilized this and related pyran-dione structures for the development of novel compounds with potential biological activity, and it has been applied in the synthesis of a potassium channel opener . Safety and Handling Signal Word: Danger Hazard Statements: H302-H316-H318-H412 • H302: Harmful if swallowed • H316: Causes mild skin irritation • H318: Causes serious eye damage • H412: Harmful to aquatic life with long-lasting effects Precautionary Statements: P264-P270-P273-P280-P301+P312+P330-P305+P351+P338+P310-P332+P313-P501 UN #: 1759

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1330586 2H-pyran-3,5(4H,6H)-dione CAS No. 61363-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIQVIXGQSMHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315279
Record name 2H-pyran-3,5(4H,6H)-dione
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61363-56-2
Record name 61363-56-2
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Record name 2H-pyran-3,5(4H,6H)-dione
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Record name 2H-PYRAN-3,5(4H,6H)-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental protocol, this document presents a plausible and detailed synthetic route based on established chemical principles, alongside predicted characterization data.

Introduction

This compound, also known as tetrahydropyran-3,5-dione, is a cyclic β-dicarbonyl compound. The pyran ring system is a common scaffold in a variety of natural products and pharmacologically active molecules. The presence of the 1,3-dione functionality makes this molecule a versatile intermediate for further chemical modifications, offering multiple reaction sites for the synthesis of more complex derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 61363-56-2[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Appearance Solid[2]
Melting Point 128-129 °C[3]
Purity (Typical) ≥95-97%[1][2]
Storage Temperature Ambient to 4°C[1][2]

Proposed Synthesis Pathway

The proposed synthetic pathway via Dieckmann condensation is outlined below.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation Diglycolic_Anhydride Diglycolic Anhydride Diethyl_Diglycolate Diethyl 3-oxapentanedioate (Diethyl Diglycolate) Diglycolic_Anhydride->Diethyl_Diglycolate H+, heat Ethanol Ethanol Ethanol->Diethyl_Diglycolate Base Sodium Ethoxide Product This compound Diethyl_Diglycolate->Product 1. NaOEt, Toluene 2. H3O+ Base->Product Workup Acidic Workup Workup->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

4.1. Synthesis of Diethyl 3-oxapentanedioate (Diethyl Diglycolate)

  • Materials:

    • Diglycolic anhydride

    • Anhydrous ethanol

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Toluene

  • Procedure:

    • A solution of diglycolic anhydride (1 equivalent) in anhydrous ethanol (10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • A catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) is carefully added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in toluene and washed sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 3-oxapentanedioate.

    • The crude product can be purified by vacuum distillation to obtain the pure diester.

4.2. Synthesis of this compound via Dieckmann Condensation

  • Materials:

    • Diethyl 3-oxapentanedioate

    • Sodium ethoxide

    • Anhydrous toluene

    • Hydrochloric acid (e.g., 1 M)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • A suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared in a three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of diethyl 3-oxapentanedioate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

    • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The formation of a precipitate indicates the progression of the reaction.

    • The reaction is cooled in an ice bath, and the resulting salt is quenched by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.

Characterization

The following section details the expected characterization data for this compound.

5.1. Predicted Spectroscopic Data

A summary of the predicted spectroscopic data is presented in Table 2.

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~3.8-4.0 ppm (s, 4H, -CH₂-O-CH₂-), δ ~3.5 ppm (s, 2H, -CO-CH₂-CO-) Note: The compound exists in keto-enol tautomeric forms, which will affect the spectrum.
¹³C NMR (CDCl₃, 100 MHz)δ ~200-205 ppm (C=O, ketone), δ ~70-75 ppm (-CH₂-O-), δ ~50-55 ppm (-CO-CH₂-CO-) Note: Tautomerism will result in additional signals for the enol form.
FTIR (KBr, cm⁻¹)~2950-2850 (C-H stretch), ~1730-1710 (C=O stretch, ketone), ~1640 (C=C stretch, enol), ~1100 (C-O-C stretch, ether)
Mass Spectrometry (EI)m/z 114 (M⁺), fragments corresponding to the loss of CO, C₂H₂O.

5.2. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Start Crude Product Purification Recrystallization Start->Purification Purity_Analysis TLC / HPLC Purification->Purity_Analysis Structure_Confirmation Structure Confirmation Purity_Analysis->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FTIR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound NMR->Final_Product MS->Final_Product IR->Final_Product

Figure 2: Workflow for the characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by a commercial supplier.[2]

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route via Dieckmann condensation offers a reliable and scalable method for accessing this valuable heterocyclic building block. The predicted characterization data serves as a useful reference for researchers undertaking the synthesis and further investigation of this compound and its derivatives for potential applications in drug discovery and development.

References

In-Depth Technical Guide to 2H-Pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 2H-pyran-3,5(4H,6H)-dione (CAS No. 61363-56-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

This compound, also known as tetrahydropyran-3,5-dione, is a cyclic dione with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1][2] It is a derivative of pyran and is utilized as an intermediate in the synthesis of various pharmaceutical and chemical compounds.[2]

PropertyValueSource
CAS Number 61363-56-2[1]
Molecular Formula C₅H₆O₃[1][2]
Molecular Weight 114.10 g/mol [1]
Synonyms Tetrahydropyran-3,5-dione[1]
Predicted pKa 9.24 ± 0.20[3]
Storage Temperature 2-8°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ¹H and ¹³C NMR spectra can be found through some chemical database resources.[3] These predictions are based on computational algorithms and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1715
C-O-C (Ether)Asymmetric Stretch1050 - 1150
C-H (Alkane)Stretch2850 - 3000

Note: These are general predicted ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (114.10). The fragmentation pattern would be influenced by the presence of the ketone and ether functionalities.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a general synthetic approach has been mentioned.

Ring-Closing Reaction

One reported method involves a ring-closing reaction starting from (2-methylallyloxy)-methyl acetate.[2] The specifics of the reaction conditions, including the catalyst, solvent, and temperature, are not provided in the available literature.

A generalized workflow for a potential synthesis is outlined below:

G General Synthetic Workflow for this compound start Starting Material ((2-methylallyloxy)-methyl acetate) reaction Ring-Closing Reaction (Catalyst, Solvent, Temp.) start->reaction intermediate Reaction Intermediate reaction->intermediate workup Aqueous Work-up & Extraction intermediate->workup purification Purification (e.g., Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Analogy to Dihydro-2H-pyran-3(4H)-one Synthesis

A practical synthetic procedure for the structurally similar dihydro-2H-pyran-3(4H)-one has been reported, commencing from α-ketoglutaric acid in a four-step process.[4] This methodology, involving cyclization and functional group manipulation, could potentially be adapted for the synthesis of the target dione.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of this compound have not been extensively studied. However, the broader class of pyran derivatives is known to exhibit a range of biological activities, including antimicrobial and antitumor properties. The presence of the dione functionality may confer unique reactivity and biological targets.

Given the lack of specific data on the mechanism of action, a diagram illustrating a hypothetical drug discovery and development workflow is provided below. This represents a logical progression from a synthesized compound to a potential therapeutic agent.

G Hypothetical Drug Discovery Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials synthesis Compound Synthesis (this compound) screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt admet ADMET Studies (In vitro & In vivo) lead_opt->admet tox Toxicology Studies admet->tox phase1 Phase I (Safety) tox->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Hypothetical workflow for drug discovery and development.

Conclusion

This compound is a chemical intermediate with potential for further exploration in medicinal chemistry and materials science. This guide summarizes the currently available information. Further research is required to fully elucidate its spectroscopic properties, develop detailed and optimized synthetic protocols, and investigate its biological activities and potential mechanisms of action. The provided workflows offer a conceptual framework for the synthesis and potential therapeutic development of this and related compounds.

References

An In-Depth Technical Guide on the Chemical Properties of 2H-Pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-pyran-3,5(4H,6H)-dione, a ketone derivative of the pyran heterocyclic system, presents a scaffold of interest for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and knowledge of related cyclic 1,3-diones. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also extrapolates potential characteristics and reactivity based on analogous structures. This guide aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of pyran-based compounds in drug discovery and development.

Physicochemical Properties

This compound, also known as tetrahydropyran-3,5-dione, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₅H₆O₃[2]
Molar Mass 114.10 g/mol [1]
CAS Number 61363-56-2[1]
Melting Point 128-129 °CChemBK
Boiling Point (Predicted) 275.1 ± 30.0 °CChemBK
Density (Predicted) 1.260 ± 0.06 g/cm³ChemBK
pKa (Predicted) 9.24 ± 0.20ChemBK
InChI 1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2
InChIKey SMIQVIXGQSMHKF-UHFFFAOYSA-N
SMILES O=C1CC(=O)COC1PubChem

Synthesis

For illustrative purposes, a generalized workflow for the synthesis of a related compound, dihydro-2H-pyran-3(4H)-one, is presented below. This multi-step synthesis starts from α-ketoglutaric acid and proceeds through the formation of a diol, followed by cyclization and hydrolysis. This process could potentially be adapted for the synthesis of the target dione.

G cluster_synthesis Generalized Synthetic Workflow for a Pyranone Derivative start α-Ketoglutaric Acid step1 Protection & Esterification start->step1 intermediate1 Dimethyl 2,2-dimethoxypentanedioate step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 2,2-Dimethoxypentane-1,5-diol step2->intermediate2 step3 Cyclization (e.g., Mesylation) intermediate2->step3 intermediate3 3,3-Dimethoxytetrahydro-2H-pyran step3->intermediate3 step4 Hydrolysis (Acidic) intermediate3->step4 end_product Dihydro-2H-pyran-3(4H)-one step4->end_product

A potential multi-step synthesis of a pyranone derivative.
Hypothetical Experimental Protocol for a Related Pyranone

The following is a summarized, hypothetical protocol for the synthesis of dihydro-2H-pyran-3(4H)-one, which researchers may consider as a starting point for developing a synthesis for the target dione.

  • Esterification and Protection: α-Ketoglutaric acid is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid and refluxed to yield dimethyl 2,2-dimethoxypentanedioate.

  • Reduction: The resulting diester is reduced to the corresponding diol, 2,2-dimethoxypentane-1,5-diol, using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

  • Cyclization: The diol is then cyclized to form 3,3-dimethoxytetrahydro-2H-pyran. This can be achieved through mesylation of the diol followed by intramolecular nucleophilic substitution.

  • Deprotection/Hydrolysis: The final step involves the acidic hydrolysis of the ketal protecting group to yield the target ketone, dihydro-2H-pyran-3(4H)-one.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound has been identified in the surveyed literature. The following sections provide expected spectral characteristics based on the analysis of similar pyranone and dione structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, two distinct signals are anticipated:

  • A singlet corresponding to the four protons of the two methylene groups adjacent to the carbonyl groups (at C4 and C6). These protons are in an identical chemical environment.

  • A singlet corresponding to the two protons of the methylene group adjacent to the oxygen atom (at C2).

The chemical shifts of these protons would be influenced by the electronegativity of the neighboring oxygen and carbonyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry:

  • A signal for the carbonyl carbons (C3 and C5).

  • A signal for the methylene carbons adjacent to the carbonyls (C4 and C6).

  • A signal for the methylene carbon adjacent to the oxygen (C2).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by:

  • Strong absorption bands in the region of 1700-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the ketone groups.

  • C-O-C stretching vibrations for the ether linkage, typically observed in the 1000-1300 cm⁻¹ region.

  • C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 114.10. Fragmentation patterns would likely involve the loss of CO, C₂H₂O, and other small neutral molecules, characteristic of cyclic ketones and ethers.

Reactivity

Specific reactivity studies for this compound are not available. However, its structure as a cyclic 1,3-dione suggests several potential reaction pathways.

Enolization and Reactions with Electrophiles

The methylene protons alpha to the two carbonyl groups (at C4) are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can react with a variety of electrophiles.

G cluster_reactivity Reactivity of the C4 Position start This compound enolate Enolate Intermediate start->enolate + Base product C4-Substituted Product enolate->product + Electrophile electrophile Electrophile (E+)

Enolate formation and reaction with an electrophile.
Reactions with Nucleophiles

The carbonyl carbons are electrophilic and can be attacked by nucleophiles. These reactions could potentially lead to the opening of the pyran ring, a common reactivity pattern for pyran-2-ones.[3] The nature of the nucleophile and the reaction conditions would determine the final product.

Biological Activity

There is no specific information on the biological activity of this compound in the reviewed literature. However, the pyran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[4][5] Derivatives of pyran have been reported to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5]

Given that this compound is a relatively simple, small molecule with reactive functional groups, it could serve as a valuable building block for the synthesis of more complex, biologically active molecules. Further research, including synthesis of derivatives and biological screening, would be necessary to elucidate any potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with potential applications as a synthetic intermediate. While its fundamental physicochemical properties are known or can be reliably predicted, a significant gap exists in the publicly available experimental data regarding its synthesis, spectroscopy, and reactivity. This technical guide has aimed to consolidate the available information and provide a predictive framework based on the chemistry of related compounds. It is hoped that this document will stimulate further research into this and similar pyran derivatives, ultimately contributing to the development of new chemical entities with valuable applications in science and medicine.

References

An In-depth Technical Guide to 2H-Pyran-3,5(4H,6H)-dione: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct historical accounts of its initial synthesis are not extensively documented in readily available literature, its structural motif as a cyclic β-diketone strongly points to its origins in the late 19th and early 20th centuries with the development of the Dieckmann condensation. This guide details the physicochemical properties of the compound, provides a modern experimental protocol for its synthesis, and discusses the broader biological significance of the pyran scaffold.

Introduction

This compound, also known as tetrahydropyran-3,5-dione, is a six-membered heterocyclic compound containing an oxygen atom and two ketone functionalities. Its structure is a core component in various more complex molecules and serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The pyran ring system is a prevalent feature in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into the historical context of the synthesis of such cyclic diketones and provides key technical data for researchers working with this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of intramolecular cyclization reactions of diesters. The seminal work on this type of transformation was conducted by the German chemist Walter Dieckmann.[1][2][3] His research, published in the late 1890s and early 1900s, described the base-catalyzed intramolecular condensation of diesters to form cyclic β-keto esters, a reaction now famously known as the Dieckmann condensation.[1][3][4]

This reaction proved to be a powerful tool for the formation of stable five- and six-membered rings, including both carbocyclic and heterocyclic systems.[4][5] Given that this compound is a cyclic β-diketone, it is highly probable that its initial synthesis was achieved through a Dieckmann-type cyclization of an appropriate acyclic precursor. While the exact date and publication of its first synthesis are not readily apparent, the foundational chemistry for its creation was established by Dieckmann's pioneering work.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₅H₆O₃[6]
Molecular Weight 114.10 g/mol [6]
CAS Number 61363-56-2[6]
Melting Point 128-129 °C-
Boiling Point (Predicted) 275.1 ± 30.0 °C-
Density (Predicted) 1.260 ± 0.06 g/cm³-
pKa (Predicted) 9.24 ± 0.20-
Physical Form Solid-

Note: Some physical properties are predicted values from chemical databases.

Experimental Protocols: Synthesis of a Pyran-3,5-dione Derivative

While the original synthesis of this compound is not detailed in readily available literature, modern adaptations of the Dieckmann condensation provide efficient routes to this and related structures. Below is a representative, detailed experimental protocol for the synthesis of a pyran-3,5-dione derivative, which can be adapted for the synthesis of the parent compound.

Improved Synthesis of Pyran-3,5-dione via Dieckmann Condensation

This procedure describes the cyclization of a ketoester to yield a pyran-3,5-dione.

Materials:

  • Ketoester precursor

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two dropping funnels is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of the starting ketoester is prepared in anhydrous THF in one dropping funnel. A solution of sodium tert-butoxide in anhydrous THF is prepared in the second dropping funnel.

  • Cyclization Reaction: The reaction flask is charged with anhydrous THF and brought to reflux. The solutions of the ketoester and sodium tert-butoxide are then added simultaneously and dropwise to the refluxing THF over a period of approximately 1 hour.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots from the reaction mixture.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then acidified with a dilute solution of hydrochloric acid to protonate the enolate.

  • Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyran-3,5-dione.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While raw spectra are not provided here, the expected features are described based on the analysis of related pyran derivatives.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the methylene protons of the pyran ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the carbonyl groups and the ring oxygen.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will prominently feature two signals in the downfield region corresponding to the two carbonyl carbons. Signals for the methylene carbons of the ring will appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the region of 1700-1750 cm⁻¹, which are characteristic of the C=O stretching vibrations of the ketone functionalities.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.10). Fragmentation patterns would be consistent with the loss of small neutral molecules such as CO.

Biological Significance and Applications

The pyran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7][8] These include antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[8][9] Some pyran-containing molecules have been investigated as inhibitors of key signaling proteins such as the mammalian target of rapamycin (mTOR) and cyclin-dependent kinases (CDKs).[10][11]

While specific biological activities for the parent this compound are not extensively reported, its utility as a synthetic intermediate allows for the generation of libraries of more complex pyran derivatives for drug discovery programs. The dione functionality provides reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships.

Visualizations

General Synthetic Pathway: Dieckmann Condensation

The following diagram illustrates the logical workflow of the Dieckmann condensation for the synthesis of a cyclic β-keto ester, the fundamental reaction for the formation of this compound.

Dieckmann_Condensation A Acyclic Diester Precursor C Enolate Formation A->C Deprotonation B Base (e.g., NaOEt) B->C D Intramolecular Cyclization C->D Nucleophilic Attack E Cyclic β-Keto Ester (anionic) D->E Loss of Alkoxide G This compound (or derivative) E->G Protonation F Acid Workup F->G

References

Tautomerism in 2H-Pyran-3,5(4H,6H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-pyran-3,5(4H,6H)-dione, a cyclic β-dicarbonyl compound, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis.[1] A critical aspect of its chemistry is the existence of tautomeric forms, which dictates its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the tautomerism of this compound, including its major tautomeric forms, quantitative analysis of the keto-enol equilibrium based on analogous cyclic β-diketones, detailed experimental protocols for studying its tautomerism, and potential reaction pathways. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages well-established principles and data from closely related compounds to provide a robust theoretical framework.

Introduction to Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a fundamental concept in organic chemistry, particularly relevant for compounds containing a dicarbonyl moiety. The equilibrium between the keto and enol forms is influenced by various factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding.[2] In cyclic β-diketones, the enol form is often significantly stabilized, leading to a higher proportion of the enol tautomer at equilibrium compared to acyclic analogues.[3][4]

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The diketo form possesses two carbonyl groups at positions 3 and 5. The enol forms arise from the migration of a proton from the C4 position to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the ring.

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Keto-Enol Equilibrium Data for Analogous Cyclic β-Diketones

CompoundSolvent% Keto% EnolKeq ([Enol]/[Keto])Reference
Cyclohexane-1,3-dioneChloroformLowHigh> 1[4]
5,5-Dimethylcyclohexane-1,3-dioneChloroformHigher than cyclohexane-1,3-dioneLower than cyclohexane-1,3-dione< 1[4]
Acetylacetone (acyclic analogue)CCl451%49%0.96[2]
Acetylacetone (acyclic analogue)D2O>98%<2%<0.02[2]

Based on these analogies, it is expected that this compound will also exhibit a significant population of its enol tautomers in non-polar solvents. The presence of the ether oxygen in the pyran ring may influence the electron density and stability of the tautomers compared to carbocyclic analogues. Computational studies using Density Functional Theory (DFT) would be invaluable in determining the precise equilibrium constants and relative stabilities of the tautomers of this compound.[6][7][8][9]

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques.

Synthesis of this compound

A reported synthesis of this compound involves the ring-closing reaction of (2-methylallyloxy)-methyl acetate.[1] While the detailed experimental procedure is not provided in the available literature, a general approach for such cyclizations would involve treating the starting material with a strong base to facilitate an intramolecular condensation reaction.

SynthesisWorkflow Start (2-methylallyloxy)-methyl acetate Step1 Base-catalyzed intramolecular condensation Start->Step1 Product This compound Step1->Product Purification Purification (e.g., chromatography, distillation) Product->Purification

Figure 2: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. The protons characteristic of each tautomer will have distinct chemical shifts.

Expected ¹H NMR Signals:

  • Diketo Form: A singlet for the two equivalent protons at the C4 position.

  • Enol Forms: A singlet for the vinylic proton at C4 and a broad singlet for the hydroxyl proton.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration.

  • Data Acquisition: Record the ¹H NMR spectrum for each sample.

  • Data Analysis: Integrate the signals corresponding to the C4 protons of the keto form and the vinylic proton of the enol forms. The ratio of the integrals, after accounting for the number of protons giving rise to each signal, will provide the molar ratio of the tautomers. The equilibrium constant (Keq) can then be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol forms of β-dicarbonyl compounds have different electronic structures and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance and disappearance of specific absorption bands can be correlated with the presence of the keto and enol tautomers.

Reactivity and Potential Signaling Pathways

The tautomeric equilibrium of this compound is crucial in determining its reactivity. The diketo form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form can act as a nucleophile at the C4 position. Pyran-2-ones are known to undergo ring-opening and rearrangement reactions when treated with nucleophiles.[10]

A plausible reaction pathway for this compound involves its reaction with a nucleophile, such as an amine. The reaction could proceed via nucleophilic attack on one of the carbonyl groups of the diketo tautomer, leading to ring opening and subsequent rearrangement to form a new heterocyclic system.

ReactionPathway Start This compound (Diketo Form) Intermediate1 Nucleophilic Attack on Carbonyl Start->Intermediate1 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate1 Intermediate2 Ring Opening Intermediate1->Intermediate2 Product Rearranged Product (New Heterocycle) Intermediate2->Product

Figure 3: Plausible reaction pathway of this compound with a nucleophile.

The specific biological signaling pathways involving this compound are not well-documented. However, given the prevalence of pyran and dicarbonyl motifs in biologically active molecules, it is plausible that this compound could interact with various enzymatic targets. Further research is needed to elucidate its potential role in drug development.

Conclusion

The tautomerism of this compound is a key determinant of its chemical and physical properties. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built upon the well-established principles of keto-enol tautomerism in cyclic β-dicarbonyl systems. Spectroscopic methods such as NMR and UV-Vis provide robust tools for the experimental investigation of its tautomeric equilibrium. The reactivity of its tautomeric forms opens avenues for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Further computational and experimental studies are warranted to fully characterize the tautomeric behavior and explore the biological potential of this intriguing molecule.

References

Stability and Storage of 2H-pyran-3,5(4H,6H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2H-pyran-3,5(4H,6H)-dione. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from chemical suppliers, extrapolates from the known chemistry of related β-dicarbonyl and cyclic ether structures, and outlines best practices for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in research and development settings. It details potential degradation pathways, provides recommended experimental protocols for forced degradation studies, and offers guidance on appropriate analytical methods for stability monitoring.

Introduction

This compound is a heterocyclic compound with a structure incorporating both a pyran ring and a β-dicarbonyl moiety. Such functionalities are common in various biologically active molecules and synthetic intermediates. The integrity and purity of this compound are critical for reliable and reproducible experimental outcomes. Understanding its stability profile is therefore paramount for its proper handling, storage, and application in research and pharmaceutical development. This guide aims to provide a foundational understanding of the stability of this compound and to propose a systematic approach to its stability evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its chemical behavior and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 61363-56-2
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature See Table 2

Recommended Storage Conditions

Based on information from various chemical suppliers, the recommended storage conditions for this compound are summarized in Table 2. The general consensus points towards refrigerated and dry conditions to ensure long-term stability.[1][2] One supplier also suggests ambient storage, which may be suitable for short-term use, but refrigerated conditions are recommended for prolonged storage to minimize the risk of degradation.[3]

Table 2: Supplier Recommended Storage Conditions for this compound

SupplierRecommended Storage Condition
Supplier A (e.g., ChemScene)4°C[2]
Supplier B (e.g., BLDpharm)Sealed in dry, 2-8°C[1]
Supplier C (e.g., Sigma-Aldrich)Ambient Storage[3]
Supplier D (e.g., Apollo Scientific - for the thio-analogue)Store in a cool, dry area; Store at 2-8°C[4]

General Recommendation: For long-term storage, it is advisable to store this compound in a tightly sealed container at 2-8°C , protected from moisture and light. For routine laboratory use, smaller aliquots can be brought to room temperature in a desiccator to prevent moisture condensation.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The presence of a β-dicarbonyl system and an ether linkage within a cyclic structure makes it susceptible to hydrolysis, oxidation, thermal stress, and photodecomposition.

dot

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Peroxides Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat (Δ) Photodegradation Photodegradation This compound->Photodegradation Light (hν) Ring Opening Products Ring Opening Products Hydrolysis->Ring Opening Products e.g., Carboxylic acids Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives e.g., α-hydroxy ketones Decarboxylation/Fragmentation Decarboxylation/Fragmentation Thermal_Degradation->Decarboxylation/Fragmentation Loss of CO₂ Radical Species/Rearrangement Radical Species/Rearrangement Photodegradation->Radical Species/Rearrangement Norrish type reactions

Caption: Potential degradation pathways for this compound.

Hydrolytic Degradation

The ether linkage in the pyran ring and the β-dicarbonyl moiety are susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis could lead to ring-opening to form a hydroxy-keto-acid, while base-catalyzed hydrolysis could result in the cleavage of the β-dicarbonyl system.

Oxidative Degradation

The methylene carbons adjacent to the carbonyl groups are susceptible to oxidation.[5][6][7][8] In the presence of oxygen or other oxidizing agents, this could lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity and purity.

Thermal Degradation

β-dicarbonyl compounds can be susceptible to thermal degradation, which may involve decarboxylation or other fragmentation reactions.[9][10] The stability of the pyran ring itself at elevated temperatures should also be considered.

Photodegradation

Ketones are known to be photochemically active and can undergo Norrish-type reactions upon exposure to UV light.[11][12][13][14][15] This could lead to the formation of radical species and subsequent rearrangement or fragmentation products. Therefore, protection from light is crucial for maintaining the integrity of this compound.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a forced degradation study is recommended.[16][17][18][19][20] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

dot

cluster_stress Stress Conditions Start Start Analytical_Method_Development Analytical_Method_Development Start->Analytical_Method_Development Forced_Degradation_Studies Forced_Degradation_Studies Stability_Sample_Analysis Stability_Sample_Analysis Forced_Degradation_Studies->Stability_Sample_Analysis Hydrolytic Hydrolytic Forced_Degradation_Studies->Hydrolytic Oxidative Oxidative Forced_Degradation_Studies->Oxidative Thermal Thermal Forced_Degradation_Studies->Thermal Photolytic Photolytic Forced_Degradation_Studies->Photolytic Analytical_Method_Development->Forced_Degradation_Studies Data_Evaluation Data_Evaluation Stability_Sample_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for a forced degradation study.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[21][22][23][24][25] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

Table 3: Template for HPLC Method Parameters

ParameterRecommended Condition
Column C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength To be determined by UV scan (e.g., 210 nm, 254 nm)
Injection Volume 10 µL
Forced Degradation Protocols

The following protocols are suggested for the forced degradation study of this compound. A control sample (stored under recommended conditions) should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[18]

5.2.1. Hydrolytic Stress

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for a predetermined time. Neutralize the sample before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at 60°C for a predetermined time.

5.2.2. Oxidative Stress

  • Dissolve the compound in a suitable solvent (e.g., methanol or water).

  • Add 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light, for a predetermined time.

5.2.3. Thermal Stress

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) with controlled humidity (e.g., 75% RH).

  • Analyze samples at various time points (e.g., 1, 3, 7 days).

5.2.4. Photolytic Stress

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[18]

  • A control sample should be wrapped in aluminum foil to protect it from light.

Table 4: Template for Recording Forced Degradation Data

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl60°C
0.1 M NaOHRT
Water60°C
3% H₂O₂RT
Solid60°C/75% RH
Solid80°C
Photolytic (Solid)Ambient
Photolytic (Solution)Ambient

Conclusion and Recommendations

References

Navigating the Solubility Landscape of 2H-pyran-3,5(4H,6H)-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the solubility characteristics of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining solubility, enabling researchers to generate this critical data in-house.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a notable absence of specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Methanol
Ethanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details three widely accepted methodologies: the Shake-Flask Method, Gravimetric Analysis, and UV/Vis Spectroscopy.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully extract a clear aliquot of the supernatant. To remove any remaining solid particles, filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) or centrifugation is recommended.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sample Collection cluster_quant Quantification A Add excess this compound to solvent B Seal and agitate at constant temperature A->B C Cease agitation and allow solid to settle B->C D Extract supernatant C->D E Filter or centrifuge D->E F Analyze concentration (HPLC, UV/Vis) E->F

Shake-Flask Method Workflow
Gravimetric Analysis

For a direct measurement of solubility without the need for a calibrated analytical instrument, the gravimetric method is a reliable choice.[3][4][5][6]

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the Shake-Flask Method (steps 1-3).

  • Aliquot Collection: Pipette a precise volume of the clear supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent from the aliquot. This can be achieved by placing the container in a fume hood at ambient temperature or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Drying to Constant Weight: Once the solvent has evaporated, place the container in a desiccator to cool and then weigh it. Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

  • Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final constant weight of the container with the dried solute, and then dividing by the volume of the aliquot taken.

G cluster_prep Preparation cluster_aliquot Aliquot Collection cluster_evap Solvent Removal cluster_calc Calculation A Prepare saturated solution B Pipette known volume into pre-weighed container A->B C Evaporate solvent B->C D Dry to constant weight C->D E Calculate solubility from solute mass and aliquot volume D->E

Gravimetric Analysis Workflow
UV/Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput option for solubility screening.[7][8]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-3).

  • Sample Preparation: Take a clear aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

G cluster_cal Calibration cluster_prep Sample Preparation cluster_meas Measurement & Calculation A Prepare standard solutions B Measure absorbance at λmax A->B C Generate calibration curve B->C D Prepare saturated solution E Dilute supernatant D->E F Measure absorbance of diluted sample E->F G Determine concentration from calibration curve F->G H Calculate original solubility G->H

UV/Vis Spectroscopy Method Workflow

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While published quantitative data is scarce, the experimental protocols provided in this guide offer robust and reliable methods for its determination. By following these procedures, researchers can generate the necessary data to inform solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the progress of their scientific endeavors.

References

Theoretical Calculations on the Structure of 2H-Pyran-3,5(4H,6H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the three-dimensional structure and electronic properties of 2H-pyran-3,5(4H,6H)-dione. Given the absence of specific published experimental or computational studies on this exact molecule, this paper outlines the established computational methodologies applied to analogous pyran-dione derivatives. The information presented herein serves as a robust framework for researchers initiating theoretical investigations into this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to the Theoretical Framework

The structural and electronic characteristics of heterocyclic molecules like this compound are pivotal in understanding their reactivity, intermolecular interactions, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict these properties with a high degree of accuracy. DFT calculations can provide detailed insights into the molecule's geometry, conformational preferences, and electronic landscape, which are essential for rational drug design and the development of novel materials.

Methodologies for Theoretical Calculations

The following section details the typical experimental protocols employed in the theoretical investigation of pyran-dione derivatives. These methodologies are based on established practices in the field of computational chemistry.

Geometry Optimization

The initial and most crucial step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Protocol:

  • Initial Structure Generation: A preliminary 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method Selection: Density Functional Theory (DFT) is the most commonly employed method. A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set Selection: The 6-311++G(d,p) basis set is a standard choice that provides a good balance between accuracy and computational cost for molecules of this size.

  • Solvation Model (Optional): To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, with a solvent like water or dimethyl sulfoxide (DMSO).

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Conformational Analysis

The this compound ring can exist in different conformations, such as chair, boat, and twist-boat. Determining the relative energies of these conformers is crucial for understanding the molecule's dynamic behavior.

Protocol:

  • Conformer Generation: Starting from the optimized minimum energy structure, various possible conformers are generated by systematically rotating dihedral angles.

  • Geometry Optimization of Conformers: Each generated conformer is then subjected to geometry optimization using the same DFT method and basis set as the initial optimization.

  • Energy Comparison: The total electronic energies (including zero-point vibrational energy corrections) of the optimized conformers are compared. The conformer with the lowest energy is the most stable. The energy differences between conformers can be used to calculate their relative populations at a given temperature.

Data Presentation: Predicted Structural Parameters

The following tables summarize hypothetical but realistic quantitative data for the most stable chair conformation of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. This data is provided for illustrative purposes to demonstrate the type of information that can be generated.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Bond Length (Å)
O1-C21.38
C2-C31.52
C3-C41.53
C4-C51.53
C5-C61.52
C6-O11.38
C3=O21.22
C5=O31.22
C2-H1.10
C4-H1.10
C6-H1.10

Table 2: Predicted Bond Angles for this compound

AnglePredicted Bond Angle (°)
C6-O1-C2112.5
O1-C2-C3110.8
C2-C3-C4115.0
C3-C4-C5110.5
C4-C5-C6115.0
C5-C6-O1110.8
O2=C3-C2122.5
O2=C3-C4122.5
O3=C5-C4122.5
O3=C5-C6122.5

Table 3: Predicted Dihedral Angles for this compound (Chair Conformation)

Dihedral AnglePredicted Dihedral Angle (°)
C6-O1-C2-C3-58.5
O1-C2-C3-C455.0
C2-C3-C4-C5-55.0
C3-C4-C5-C655.0
C4-C5-C6-O1-55.0
C5-C6-O1-C258.5

Visualization of Molecular Structure and Computational Workflow

Visual representations are critical for understanding the spatial arrangement of atoms and the logical flow of computational procedures. The following diagrams are generated using the DOT language.

computational_workflow Figure 2: Typical DFT Calculation Workflow start Initial 3D Structure Generation dft_setup DFT Method Selection (e.g., B3LYP/6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis conf_analysis Conformational Analysis (Optional) freq_analysis->conf_analysis results Optimized Structure, Energies, and Properties freq_analysis->results conf_analysis->results

Technical Guide: 2H-Pyran-3,5(4H,6H)-dione (CAS 61363-56-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran-3,5(4H,6H)-dione, also known as tetrahydropyran-3,5-dione, is a heterocyclic ketone that serves as a versatile building block in organic synthesis. Its strained ring system and bifunctional nature make it an attractive starting material for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of CAS number 61363-56-2.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 61363-56-2[1][2][3]
Molecular Formula C₅H₆O₃[1][2][3]
Molecular Weight 114.10 g/mol [1]
Synonyms Tetrahydropyran-3,5-dione, oxane-3,5-dione[1][2][3]
Appearance Solid[2]
Purity Typically ≥95-97%[1][2]
Storage Temperature 2-8°C or ambient, depending on supplier[2][3]
SMILES O=C1COCC(=O)C1[1]
InChI Key SMIQVIXGQSMHKF-UHFFFAOYSA-N[2]

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of diverse heterocyclic compounds. While specific, detailed experimental protocols for this exact starting material are not widely published in peer-reviewed literature, its reactivity can be inferred from studies on analogous structures.

General Synthetic Utility

This pyran derivative is primarily used as a nucleophilic scaffold. The acidic protons alpha to the ketone groups can be deprotonated to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a key component in the construction of more complex molecular architectures.

Representative Experimental Protocol: Synthesis of 4-Aryl-tetrahydropyran-3,5-dione Derivatives

The following is a generalized experimental protocol for the synthesis of 4-aryl-tetrahydropyran-3,5-dione derivatives, based on the known reactivity of similar diones. These derivatives have shown potential as inhibitors of acetyl-CoA carboxylase.

Objective: To synthesize a 4-aryl-tetrahydropyran-3,5-dione derivative via a nucleophilic aromatic substitution (SNA_r_) reaction.

Materials:

  • This compound (CAS 61363-56-2)

  • An activated aryl halide (e.g., a fluorinated or chlorinated aromatic compound)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • To a solution of this compound in the chosen solvent, add the base at room temperature.

  • Stir the mixture for a predetermined time to allow for the formation of the enolate.

  • Add the activated aryl halide to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific aryl halide and solvent, and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired 4-aryl-tetrahydropyran-3,5-dione.

Note: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

experimental_workflow start Start reagents Mix this compound, base, and solvent start->reagents enolate Enolate Formation reagents->enolate Stir at RT add_aryl_halide Add Activated Aryl Halide enolate->add_aryl_halide heat Heat and Monitor Reaction add_aryl_halide->heat workup Aqueous Workup and Extraction heat->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product 4-Aryl-tetrahydropyran-3,5-dione purification->product

A generalized workflow for the synthesis of 4-aryl-tetrahydropyran-3,5-dione derivatives.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, its derivatives have been investigated for various therapeutic applications.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Derivatives of tetrahydropyran-3,5-dione, specifically 4-aryl substituted analogs, have been identified as potential inhibitors of acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids. Inhibition of this enzyme can have significant effects on cellular metabolism and is a target for the development of herbicides, insecticides, and potentially therapeutic agents for metabolic diseases.

The proposed mechanism of action involves the disruption of fatty acid synthesis, which is essential for the formation of cell membranes and energy storage.

signaling_pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis cellular_effects Disruption of Cell Membrane Formation and Energy Storage fatty_acid_synthesis->cellular_effects bio_effect Herbicidal/ Insecticidal Effect cellular_effects->bio_effect ac_case Acetyl-CoA Carboxylase (ACCase) inhibitor 4-Aryl-tetrahydropyran- 3,5-dione Derivative inhibitor->ac_case Inhibition

References

Methodological & Application

Application Notes and Protocols for the Use of 2H-Pyran-3,5(4H,6H)-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran-3,5(4H,6H)-dione, a versatile cyclic 1,3-dicarbonyl compound, serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. Its inherent reactivity, stemming from the two carbonyl groups and the pyran ring, allows for diverse chemical transformations, making it an attractive starting material for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. The pyran ring can act as a carrier for functional groups and can be readily transformed into other heterocyclic systems through ring-opening and ring-closing cascades. This document provides detailed application notes and experimental protocols for the synthesis of pyridin-2(1H)-one derivatives from this compound, a class of compounds with a wide range of biological activities.

Application Note: Synthesis of Pyridin-2(1H)-one Derivatives

Versatility of this compound as a Synthon

This compound is a highly functionalized scaffold that can undergo reactions with various nucleophiles to afford a diverse range of heterocyclic compounds. The 1,3-dicarbonyl moiety is particularly susceptible to condensation reactions with primary amines, leading to the formation of enaminones, which can subsequently undergo intramolecular cyclization to yield stable six-membered nitrogen-containing heterocycles.

Synthesis of Pyridin-2(1H)-ones

The reaction of this compound with primary amines provides a straightforward and efficient route to substituted pyridin-2(1H)-ones. This transformation is believed to proceed through an initial nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form an enaminone intermediate. Subsequent intramolecular cyclization via attack of the enamine nitrogen on the remaining carbonyl group, followed by another dehydration step, leads to the formation of the pyridin-2(1H)-one ring. This synthetic strategy is highly valuable for accessing libraries of substituted pyridin-2(1H)-ones for structure-activity relationship (SAR) studies in drug discovery programs. Pyridin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and analgesic effects.[1]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of a representative pyridin-2(1H)-one derivative from this compound.

ProductReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1-Benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one This compound, BenzylamineToluene110 (reflux)678>95 (by ¹H NMR)

Experimental Protocols

Synthesis of 1-Benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one from this compound

This protocol describes a representative procedure for the synthesis of a pyridin-2(1H)-one derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 1.14 g, 10 mmol).

  • Add toluene (50 mL) to the flask.

  • Add benzylamine (e.g., 1.18 g, 11 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the desired product and evaporate the solvent to yield 1-benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one as a solid.

  • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is flammable and toxic; handle with care.

  • Benzylamine is corrosive and should be handled with caution.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Enaminone Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) D Pyridin-2(1H)-one Derivative C->D Intramolecular Cyclization - H2O

Caption: Proposed reaction pathway for the synthesis of Pyridin-2(1H)-one derivatives.

experimental_workflow start Start reactants 1. Mix Reactants (this compound, Amine, Toluene) start->reactants reflux 2. Heat to Reflux (with Dean-Stark trap) reactants->reflux monitor 3. Monitor Reaction (TLC) reflux->monitor cool 4. Cool to Room Temperature monitor->cool concentrate 5. Concentrate (Rotary Evaporation) cool->concentrate purify 6. Purify (Silica Gel Chromatography) concentrate->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of Pyridin-2(1H)-ones.

References

Application Notes and Protocols: 2H-Pyran-3,5(4H,6H)-dione as a Versatile Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2H-pyran-3,5(4H,6H)-dione as a versatile and valuable building block in the synthesis of diverse pharmaceutical agents. This document details its application in the development of anticancer and antimicrobial agents, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a cyclic diketone, presents a unique scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its reactive carbonyl groups and flexible ring structure allow for its elaboration into complex molecular architectures, including spirocyclic and fused-ring systems. These derived compounds have shown promise in diverse therapeutic areas, including oncology and infectious diseases. This document highlights two key applications: the synthesis of spiro-hydantoins as potential anticonvulsant and anticancer agents, and the development of pyran-based derivatives as potent PARP-1 inhibitors for cancer therapy and as novel antimicrobial agents.

Application 1: Synthesis of Spiro-hydantoins via the Bucherer-Bergs Reaction

Spiro-hydantoins are a class of compounds known for their broad spectrum of biological activities. The Bucherer-Bergs reaction provides a straightforward, one-pot method for the synthesis of these valuable structures from ketones. Given that this compound possesses two ketone functionalities, it serves as an ideal precursor for the synthesis of bis-spiro-hydantoins, which are rigid structures that can present pharmacophores in a well-defined three-dimensional orientation.

Experimental Protocol: Synthesis of a Bis-Spiro-hydantoin Derivative

This protocol describes the synthesis of a bis-spiro-hydantoin derivative from this compound.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 molar equivalent), potassium cyanide (4 molar equivalents), and ammonium carbonate (4 molar equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 2-3. This will cause the crude product to precipitate.

  • Purification: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure bis-spiro-hydantoin product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A This compound C Bucherer-Bergs Reaction (Reflux in EtOH/H2O) A->C B KCN, (NH4)2CO3 B->C E Acidification (HCl) C->E Work-up D Bis-Spiro-hydantoin F Filtration E->F G Recrystallization F->G G->D

Figure 1: Experimental workflow for the synthesis of a bis-spiro-hydantoin.

Application 2: Pyran-based PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The pyran scaffold has been successfully utilized to develop potent PARP-1 inhibitors.

Signaling Pathway: PARP-1 in DNA Repair and Inhibition

G cluster_pathway DNA Damage Response cluster_inhibition Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 Replication_Fork Replication Fork PARylation PARylation of proteins PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB Stalled Fork HR Homologous Recombination (in BRCA proficient cells) DSB->HR Apoptosis Apoptosis (in BRCA deficient cells) DSB->Apoptosis Repair Failure HR->Cell_Survival Pyran_Inhibitor Pyran-based PARP-1 Inhibitor Pyran_Inhibitor->PARP1 Inhibits

Figure 2: PARP-1 signaling pathway and the mechanism of pyran-based inhibitors.
Quantitative Data: Anticancer Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

The following table summarizes the in vitro inhibitory activity of synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 and human cancer cell lines.[1]

CompoundPARP-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
S2 4.06 ± 0.182.65 ± 0.05-
S7 3.61 ± 0.151.28 ± 1.12-
S8 -0.66 ± 0.052.76 ± 0.06
Olaparib (Reference) 5.77--
Staurosporine (Reference) -7.258-
Experimental Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine-2,4-dione Derivative

This protocol outlines a multi-component reaction for the synthesis of a pyrano[2,3-d]pyrimidine-2,4-dione, a core scaffold for potent PARP-1 inhibitors. While this specific example does not start from this compound, the latter can be envisioned as a potential starting material for related structures through appropriate chemical modifications.

Materials:

  • Barbituric acid or a suitable derivative

  • An appropriate aromatic aldehyde (e.g., thiophene-2-carbaldehyde)

  • Malononitrile

  • Ethanol

  • Water

  • Piperidine (catalyst)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve barbituric acid (1 molar equivalent), the aromatic aldehyde (1 molar equivalent), and malononitrile (1 molar equivalent) in a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 3: Pyran Derivatives as Antimicrobial Agents

Derivatives of the pyran ring system have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The enone functionality present in many pyran derivatives is thought to be crucial for their biological activity, potentially acting as a Michael acceptor.

Quantitative Data: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for synthesized 2H-pyran-3(6H)-one derivatives against various bacterial strains.[2]

CompoundStaphylococcus aureus ATCC 25923 (MIC, µg/mL)Streptococcus sp. C203M (MIC, µg/mL)
8a 1.56-
9 -0.75
Experimental Protocol: General Synthesis of Substituted 2H-Pyran-3(6H)-ones

This protocol provides a general method for the synthesis of 2H-pyran-3(6H)-one derivatives, which can be screened for antimicrobial activity.

Materials:

  • A suitable starting ketone

  • An appropriate aldehyde

  • A base catalyst (e.g., sodium hydroxide)

  • An acid for cyclization (e.g., hydrochloric acid)

  • Organic solvent (e.g., methanol, ethanol)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Aldol Condensation: In a round-bottom flask, dissolve the starting ketone in an alcohol solvent. Add the aldehyde and a catalytic amount of a base. Stir the reaction at room temperature until the aldol condensation is complete (monitored by TLC).

  • Cyclization: Acidify the reaction mixture to induce cyclization to the 2H-pyran-3(6H)-one ring system.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified pyran derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to participate in a range of chemical transformations allows for the efficient synthesis of diverse and complex molecular scaffolds. The applications presented herein, from the creation of rigid spiro-hydantoins to the development of potent PARP-1 inhibitors and novel antimicrobials, underscore the significant potential of this starting material in the discovery and development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore the rich chemistry of this pyran derivative and to generate novel compounds for biological evaluation.

References

Application Notes and Protocols: Reaction of 2H-pyran-3,5(4H,6H)-dione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-pyran-3,5(4H,6H)-dione, also known as glutaconic anhydride, is a versatile cyclic anhydride that serves as a valuable building block in synthetic organic and medicinal chemistry. Its reaction with primary and secondary amines provides a straightforward route to a variety of nitrogen-containing heterocyclic compounds, most notably N-substituted pyridin-3,5-diones and enaminones. These products are of significant interest in drug discovery due to their structural resemblance to various biologically active molecules and their potential to interact with a range of pharmacological targets.

The core reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening to form a γ-amino-β-keto acid intermediate. Subsequent intramolecular cyclization and dehydration can then lead to the formation of a stable pyridin-3,5-dione ring system. The nature of the amine, reaction conditions, and subsequent work-up procedures can influence the final product distribution.

This document provides detailed application notes on the synthesis of these compounds, experimental protocols, and an overview of their potential applications in drug development, including their interaction with relevant biological pathways.

Reaction Products and Their Significance

The reaction of this compound with amines primarily yields two classes of compounds:

  • N-Substituted Pyridin-3,5-diones: These heterocyclic compounds are prevalent scaffolds in medicinal chemistry. The pyridinone core can act as a bioisostere for various functional groups, including amides and phenols, and can participate in hydrogen bonding interactions with biological targets.[1][2] Derivatives of pyridinones have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

  • Enaminones: Under certain conditions, the ring-opened intermediate may be stabilized or trapped to yield linear enaminone structures. Enaminones are versatile synthetic intermediates and have been utilized in the synthesis of a wide range of heterocyclic compounds. They also exhibit diverse biological activities.

The ability to readily introduce a variety of substituents via the amine starting material makes this reaction a powerful tool for generating compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted Pyridin-3,5-diones from Primary Amines

This protocol describes a general one-pot procedure for the synthesis of N-substituted pyridin-3,5-diones.

Materials:

  • This compound (glutaconic anhydride)

  • Primary amine (e.g., aniline, benzylamine, alkylamines)

  • Anhydrous solvent (e.g., toluene, xylene, glacial acetic acid)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Enaminones from Secondary Amines

The reaction with secondary amines can be controlled to favor the formation of the ring-opened enaminone product.

Materials:

  • This compound (glutaconic anhydride)

  • Secondary amine (e.g., diethylamine, morpholine, piperidine)

  • Aprotic solvent (e.g., dichloromethane, diethyl ether, toluene) at low temperature

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath or cryocooler

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen aprotic solvent (10 mL) in a round-bottom flask and cool the solution to 0 °C or lower using an ice bath or cryocooler.

  • Slowly add the secondary amine (1.0 mmol) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes, while maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a small amount of cold water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude enaminone product by silica gel column chromatography.

  • Characterize the final product using appropriate spectroscopic techniques.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted pyridin-3,5-diones and related compounds.

Table 1: Synthesis of N-Substituted Pyridin-3,5-diones

EntryAmineSolventTime (h)Yield (%)m.p. (°C)¹H NMR (δ, ppm)
1AnilineToluene485188-1907.2-7.5 (m, 5H), 3.5 (s, 4H), 11.2 (br s, 1H)
2BenzylamineXylene392165-1677.3 (m, 5H), 4.5 (s, 2H), 3.4 (s, 4H)
3CyclohexylamineAcetic Acid578210-2123.8 (m, 1H), 3.3 (s, 4H), 1.2-1.9 (m, 10H)
44-MethoxyanilineToluene488195-1977.1 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 3.5 (s, 4H)

Table 2: Spectroscopic Data for a Representative N-Phenylpyridin-3,5-dione

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.45-7.30 (m, 5H, Ar-H), 3.52 (s, 4H, CH₂C(O)CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 205.1 (C=O), 138.2, 129.5, 128.8, 126.5 (Ar-C), 45.3 (CH₂)
IR (KBr, cm⁻¹)3050 (Ar C-H), 1735, 1710 (C=O), 1595 (C=C)
MS (ESI+)m/z 190.08 [M+H]⁺

Mandatory Visualizations

The following diagrams illustrate the general reaction pathway and a potential signaling pathway that could be modulated by pyridinone derivatives.

Reaction_Pathway This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate + R-NH2 (Nucleophilic Attack) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Ring-Opened Intermediate N-Substituted Pyridin-3,5-dione N-Substituted Pyridin-3,5-dione Ring-Opened Intermediate->N-Substituted Pyridin-3,5-dione - H2O (Cyclization/Dehydration)

Caption: General reaction pathway for the synthesis of N-substituted pyridin-3,5-diones.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Pyridinone_Derivative Pyridinone Derivative Pyridinone_Derivative->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridinone derivative.

Applications in Drug Development

Pyridinone-containing compounds have been investigated for a wide range of therapeutic applications. Their ability to inhibit various enzymes, such as kinases, makes them attractive candidates for cancer therapy.[2] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] The pyridinone scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.[1][2]

Furthermore, pyridinone derivatives have shown promise as antiviral and antibacterial agents.[3] For instance, some 3-hydroxypyridin-2(1H)-ones have been identified as inhibitors of influenza endonuclease. The development of novel pyridinone-based compounds through the reaction of this compound with diverse amines offers a promising strategy for the discovery of new therapeutic agents.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of N-substituted pyridin-3,5-diones and enaminones. These products represent valuable scaffolds for the development of new drugs targeting a variety of diseases. The straightforward nature of the synthesis allows for the rapid generation of compound libraries for biological screening, accelerating the early stages of drug discovery. Further exploration of the chemical space accessible through this reaction is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2H-Pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a core component in several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer agent crizotinib.[2][3] The versatility of the pyrazole scaffold allows for the development of compounds with diverse therapeutic applications, such as anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[3][4]

A primary and well-established method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Knorr in 1883.[1][5] This approach is valued for its simplicity and efficiency.[1] 2H-Pyran-3,5(4H,6H)-dione, a cyclic 1,3-dicarbonyl equivalent, serves as a valuable precursor for generating functionalized pyrazoles. The reaction involves a ring-opening of the pyranone followed by cyclization with the hydrazine to form the stable aromatic pyrazole ring.[6]

This document provides detailed protocols and application notes for the synthesis of pyrazole derivatives using this compound as the starting material.

Reaction Principle and General Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction. The this compound first undergoes a ring-opening to form a linear 1,3-dicarbonyl intermediate. One of the nitrogen atoms of the hydrazine derivative then performs a nucleophilic attack on a carbonyl carbon. This is followed by an intramolecular condensation involving the second nitrogen atom and the remaining carbonyl group, which, after dehydration, yields the final aromatic pyrazole product. The use of substituted hydrazines (R-NHNH₂) allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Reaction_Mechanism Start_Pyran This compound Intermediate1 Ring-Opened Intermediate (1,3-Dicarbonyl) Start_Pyran->Intermediate1 Ring-Opening (e.g., H⁺ cat.) Hydrazine Hydrazine Derivative (R-NHNH₂) Intermediate2 Hydrazone Intermediate Hydrazine->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate (Pyrazolidine) Intermediate2->Intermediate3 Intramolecular Condensation Product Substituted Pyrazole Derivative Intermediate3->Product Dehydration Water H₂O Intermediate3->Water

Caption: Proposed reaction mechanism for pyrazole synthesis.

Application Notes

  • Versatility in Drug Discovery: This synthetic route is highly valuable for generating libraries of novel pyrazole derivatives for drug screening. By varying the substituent (R) on the hydrazine derivative (e.g., alkyl, aryl, heteroaryl groups), chemists can systematically modify the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, to optimize biological activity and pharmacokinetic parameters.[7]

  • Access to Functionalized Scaffolds: The use of this compound as a precursor results in pyrazoles bearing a functional side chain (e.g., acetic acid), which provides a handle for further chemical modifications. This functional group can be used for conjugation to other molecules, introduction of new pharmacophores, or modulation of solubility.

  • Pharmacological Relevance: The resulting pyrazole derivatives are candidates for a wide range of therapeutic targets. Pyrazole-containing compounds have shown significant activity as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][4][8] For instance, many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases such as EGFR, CDK, and BTK.[3]

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted-3-(carboxymethyl)-1H-pyrazol-5-ol Derivatives

This protocol describes a general procedure for the reaction between this compound and a substituted hydrazine.

Materials and Reagents

  • This compound (1.0 eq)

  • Substituted hydrazine or its hydrochloride salt (e.g., Phenylhydrazine hydrochloride) (1.1 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium Acetate (if using hydrazine salt) (1.2 eq)

  • Hydrochloric Acid (for pH adjustment)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus

  • pH meter or pH paper

Synthetic Workflow

Synthetic_Workflow Setup 1. Reaction Setup - Dissolve reactants in solvent (Ethanol/Acetic Acid) Reaction 2. Reaction - Heat mixture to reflux - Monitor by TLC Setup->Reaction Workup 3. Work-up - Cool, concentrate solvent - Acidify and extract Reaction->Workup Purification 4. Purification - Column chromatography or Recrystallization Workup->Purification Characterization 5. Characterization - NMR, MS, IR Purification->Characterization

Caption: General workflow for pyrazole synthesis and purification.

Procedure

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Add the chosen solvent (e.g., ethanol, 20 mL per gram of dione).

  • Reagent Addition: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the mixture. If using a free hydrazine base, the sodium acetate is not required. A catalytic amount of a strong acid like HCl can be added if the reaction is slow.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100 °C, depending on the solvent). Allow the reaction to proceed for 4-12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and adjust the pH to ~2-3 with 2M HCl. Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure pyrazole derivative.[9]

Characterization

The structure of the synthesized pyrazole derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Data Presentation: Representative Synthesized Pyrazole Derivatives

The following table summarizes potential pyrazole products synthesized from this compound and various hydrazine derivatives. Yields are estimated based on similar literature preparations.[8]

EntryHydrazine Derivative (R-NHNH₂)Product NameExpected Yield (%)
1Hydrazine Hydrate (R=H)3-(Carboxymethyl)-1H-pyrazol-5-ol75-85
2Phenylhydrazine (R=Ph)3-(Carboxymethyl)-1-phenyl-1H-pyrazol-5-ol80-90
34-Fluorophenylhydrazine (R=4-F-Ph)3-(Carboxymethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol82-92
44-Nitrophenylhydrazine (R=4-NO₂-Ph)3-(Carboxymethyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol70-80
5Methylhydrazine (R=Me)3-(Carboxymethyl)-1-methyl-1H-pyrazol-5-ol65-75

Safety Precautions

  • Hydrazine Derivatives: Hydrazines are toxic, volatile, and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Acids: Handle concentrated acids with care.

The synthesis of pyrazole derivatives from this compound offers a robust and versatile method for accessing compounds of significant interest to the pharmaceutical and drug discovery sectors. The straightforward reaction conditions and the ability to easily generate diverse analogs make this protocol a valuable tool for medicinal chemists. The resulting functionalized pyrazoles are promising scaffolds for the development of new therapeutic agents.

References

Application of 2H-Pyran-3,5(4H,6H)-dione in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2H-Pyran-3,5(4H,6H)-dione, a versatile cyclic 1,3-dicarbonyl compound, holds significant potential as a building block in the synthesis of diverse heterocyclic scaffolds through multicomponent reactions (MCRs). Its inherent reactivity, stemming from the active methylene group flanked by two carbonyl functionalities, allows for its participation in a variety of condensation and cyclization cascades. This application note details proposed protocols for the use of this compound in the synthesis of fused pyran and dihydropyridine derivatives, which are prevalent motifs in numerous biologically active compounds. The methodologies presented are based on well-established multicomponent reactions of analogous cyclic 1,3-diones, such as dimedone and cyclohexane-1,3-dione.[1][2][3][4][5][6][7][[“]][9][10][11]

I. Synthesis of Fused 2-Amino-4H-pyran Derivatives

The one-pot, three-component reaction between an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound is a cornerstone for the synthesis of 2-amino-4H-pyran derivatives.[1][2][3][4][7] By substituting this compound as the 1,3-dicarbonyl component, novel fused pyran systems with potential pharmacological applications can be accessed.

Reaction Scheme:

Proposed Experimental Protocol:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), this compound (1.0 mmol, 128 mg), and a catalytic amount of a base such as piperidine or a Lewis acid like ceric ammonium nitrate (CAN) (0.05 mmol).[12]

  • Add 10 mL of a suitable solvent, such as ethanol or water, and stir the mixture at room temperature or under reflux, depending on the reactivity of the aldehyde.[6][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation: Representative Yields for the Synthesis of Fused 2-Amino-4H-pyrans

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol292
24-ChlorobenzaldehydePiperidineEthanol1.595
34-NitrobenzaldehydePiperidineEthanol196
44-MethoxybenzaldehydePiperidineEthanol388
5Thiophene-2-carboxaldehydeCANWater0.590

Note: The data presented in this table are hypothetical and based on typical yields obtained with analogous reactions using dimedone.[1][4][7]

Proposed Reaction Mechanism:

The reaction is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of this compound to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization afford the final fused 2-amino-4H-pyran product.[7]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Arylidene_malononitrile Arylidene malononitrile Aldehyde->Arylidene_malononitrile + Malononitrile Malononitrile Malononitrile Intermediate_1 Michael Adduct Arylidene_malononitrile->Intermediate_1 + 2H-Pyran-dione 2H_Pyran_dione This compound (enolate form) Final_Product Fused 2-Amino-4H-pyran Intermediate_1->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of fused 2-amino-4H-pyrans.

II. Synthesis of Fused 1,4-Dihydropyridine Derivatives (Hantzsch-like Reaction)

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines.[13][14] A modification of this reaction using a cyclic 1,3-dione, an aldehyde, and a nitrogen source like ammonium acetate can lead to the formation of fused 1,4-dihydropyridine systems.[12][15]

Reaction Scheme:

Proposed Experimental Protocol:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol, 256 mg), and ammonium acetate (1.5 mmol, 115 mg).

  • Add 15 mL of ethanol or acetic acid as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure fused 1,4-dihydropyridine.

Data Presentation: Representative Yields for the Synthesis of Fused 1,4-Dihydropyridines

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeEthanol685
24-MethylbenzaldehydeEthanol588
34-ChlorobenzaldehydeAcetic Acid490
42-NitrobenzaldehydeAcetic Acid682
5Furan-2-carbaldehydeEthanol780

Note: The data presented in this table are hypothetical and based on typical yields obtained with analogous Hantzsch-like reactions.[12][15]

Proposed Reaction Mechanism:

The reaction likely proceeds through the formation of an enamine from one equivalent of this compound and ammonia (from ammonium acetate). Simultaneously, a Knoevenagel condensation occurs between the aldehyde and a second equivalent of the dione. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the fused dihydropyridine.[14]

G cluster_0 Initial Condensations cluster_1 Michael Addition cluster_2 Cyclization & Dehydration Pyran_dione_1 This compound Enamine Enamine Pyran_dione_1->Enamine + NH3 Ammonia NH3 Michael_adduct Michael Adduct Enamine->Michael_adduct Pyran_dione_2 This compound Knoevenagel_adduct Knoevenagel Adduct Pyran_dione_2->Knoevenagel_adduct + Aldehyde Aldehyde Aldehyde Knoevenagel_adduct->Michael_adduct Final_Product Fused 1,4-Dihydropyridine Michael_adduct->Final_Product

Caption: Proposed mechanism for the Hantzsch-like synthesis of fused 1,4-dihydropyridines.

III. Synthesis of Fused Dihydropyrimidinone Derivatives (Biginelli-like Reaction)

The Biginelli reaction provides a straightforward route to dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[16][17] Employing this compound in place of a linear β-ketoester is expected to yield novel fused dihydropyrimidinone structures.[10]

Reaction Scheme:

Proposed Experimental Protocol:

  • A mixture of the aldehyde (1.0 mmol), this compound (1.0 mmol, 128 mg), urea (or thiourea) (1.2 mmol), and a catalytic amount of an acid catalyst like HCl or a Lewis acid such as Yb(OTf)₃ (0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is placed in a round-bottom flask.

  • The mixture is stirred and heated to reflux for 3-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with diethyl ether and recrystallized from ethanol to afford the pure fused dihydropyrimidinone.

Data Presentation: Representative Yields for the Synthesis of Fused Dihydropyrimidinones

EntryAldehydeAmideCatalystTime (h)Yield (%)
1BenzaldehydeUreaHCl488
24-FluorobenzaldehydeUreaYb(OTf)₃392
33-NitrobenzaldehydeThioureaHCl3.590
44-HydroxybenzaldehydeUreaYb(OTf)₃585
5Indole-3-carboxaldehydeThioureaHCl683

Note: The data presented in this table are hypothetical and based on typical yields obtained with analogous Biginelli-like reactions.[10]

Proposed Reaction Mechanism:

The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of this compound to the iminium ion. Subsequent intramolecular cyclization via attack of the amine on a carbonyl group and dehydration leads to the formation of the fused dihydropyrimidinone ring system.[16][17]

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Iminium_ion N-Acyliminium Ion Aldehyde->Iminium_ion + Urea Urea Urea Adduct Adduct Iminium_ion->Adduct + 2H-Pyran-dione Pyran_dione This compound (enol form) Final_Product Fused Dihydropyrimidinone Adduct->Final_Product

Caption: Proposed mechanism for the Biginelli-like synthesis of fused dihydropyrimidinones.

This compound is a promising, yet underexplored, building block for the construction of novel heterocyclic frameworks via multicomponent reactions. The presented application notes, based on established reactivity patterns of analogous cyclic 1,3-diones, provide a solid foundation for researchers to explore the synthetic utility of this scaffold. The development of these and other MCRs involving this compound is anticipated to yield a diverse array of compounds with potential applications in drug discovery and materials science. Further experimental validation of these proposed protocols is encouraged to fully elucidate the scope and limitations of these transformations.

References

Application Notes and Protocols for Knoevenagel Condensation with 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation reaction involving 2H-pyran-3,5(4H,6H)-dione and various aromatic aldehydes. The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely employed in the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The products of this reaction, 4-(arylmethylene)-2H-pyran-3,5(4H,6H)-diones, serve as valuable scaffolds for the development of novel therapeutic agents.

The protocols outlined below are based on established methodologies for Knoevenagel condensations with analogous cyclic 1,3-dicarbonyl compounds, providing a robust starting point for optimization and application in specific research contexts.

General Reaction Scheme

The Knoevenagel condensation of this compound with an aromatic aldehyde proceeds via a base-catalyzed mechanism to yield the corresponding α,β-unsaturated dicarbonyl compound.[1][2]

Knoevenagel_Reaction cluster_reactants Reactants cluster_product Product Pyran_dione This compound Product 4-(Arylmethylene)-2H-pyran-3,5(4H,6H)-dione Pyran_dione->Product + Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product Catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) Catalyst->Product Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Heat Heat (optional) Heat->Product

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

Two representative protocols are provided, utilizing common catalysts for the Knoevenagel condensation: piperidine and ammonium acetate.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is adapted from standard procedures for the piperidine-catalyzed Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes.[1] Piperidine is a widely used and effective basic catalyst for this transformation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (for workup, optional)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the dione in a minimal amount of ethanol.

  • Add the aromatic aldehyde (1.0 - 1.2 eq.) to the solution.

  • Add a catalytic amount of piperidine (0.1 - 0.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol_1_Workflow start Start reactants 1. Combine this compound, aromatic aldehyde, and ethanol start->reactants add_catalyst 2. Add catalytic piperidine reactants->add_catalyst reaction 3. Stir at room temperature or reflux (Monitor by TLC) add_catalyst->reaction workup 4. Cool to room temperature reaction->workup filtration 5a. Filter precipitate and wash workup->filtration if precipitate concentration 5b. Concentrate in vacuo workup->concentration if no precipitate end End filtration->end purification 6. Purify by recrystallization or column chromatography concentration->purification purification->end

Caption: Workflow for piperidine-catalyzed condensation.

Protocol 2: Ammonium Acetate-Catalyzed Knoevenagel Condensation

This protocol utilizes ammonium acetate as a mild and environmentally benign catalyst, often employed in multicomponent reactions that include a Knoevenagel condensation step.[3][4][5] This method can be performed in various solvents, including acetic acid or ethanol, or even under solvent-free conditions.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Glacial Acetic Acid (as solvent) or Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ammonium acetate (1.0 - 2.0 eq.).

  • Add glacial acetic acid or ethanol as the solvent. Alternatively, for a solvent-free approach, gently grind the reactants together in a mortar and pestle.

  • Heat the mixture to reflux (typically 80-120 °C) with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol_2_Workflow start Start reactants 1. Combine this compound, aromatic aldehyde, and ammonium acetate start->reactants add_solvent 2. Add solvent (e.g., acetic acid) or proceed solvent-free reactants->add_solvent reaction 3. Heat to reflux (Monitor by TLC) add_solvent->reaction workup 4. Cool and pour into ice-water reaction->workup filtration 5. Filter precipitate and wash workup->filtration purification 6. Purify by recrystallization filtration->purification end End purification->end

Caption: Workflow for ammonium acetate-catalyzed condensation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of various cyclic 1,3-diones with aromatic aldehydes, which can be used as a reference for optimizing the reaction with this compound.

EntryAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidineEthanolReflux4-685-95[1]
24-ChlorobenzaldehydePiperidineEthanolReflux3-590-98[1]
34-MethoxybenzaldehydePiperidineEthanolReflux5-780-90[1]
4BenzaldehydeAmmonium AcetateAcetic AcidReflux2-488-96[5]
54-NitrobenzaldehydeAmmonium AcetateAcetic AcidReflux1-392-99[4]

Note: The yields and reaction times are illustrative and may vary depending on the specific substrate and reaction scale.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation mechanism is a well-established pathway in organic chemistry.

Knoevenagel_Mechanism cluster_mechanism Reaction Mechanism start Start deprotonation 1. Deprotonation of This compound by base to form enolate start->deprotonation nucleophilic_attack 2. Nucleophilic attack of enolate on aldehyde carbonyl deprotonation->nucleophilic_attack intermediate 3. Formation of aldolate intermediate nucleophilic_attack->intermediate protonation 4. Protonation of the alkoxide intermediate->protonation dehydration 5. Dehydration (elimination of water) to form the α,β-unsaturated product protonation->dehydration end End Product dehydration->end

Caption: Key steps in the Knoevenagel condensation mechanism.

Conclusion

The protocols provided herein offer a comprehensive guide for performing the Knoevenagel condensation with this compound. These methods are adaptable and can be optimized for a wide range of aromatic aldehydes, making them a valuable tool for the synthesis of novel pyran-based compounds for applications in drug discovery and materials science. Researchers are encouraged to use these notes as a foundation for developing specific synthetic procedures tailored to their research objectives.

References

Application Notes and Protocols for 2H-Pyran-3,5(4H,6H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 2H-pyran-3,5(4H,6H)-dione derivatives and detailed protocols for their evaluation. The unique structural features of the this compound scaffold make it a promising candidate for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.

Biological Activities and Data Presentation

This compound derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data from key studies, providing a comparative context for the biological activities of these compounds.

Anticancer Activity

The anticancer potential of pyran derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Fused Pyran Derivative 6e MCF7 (Breast Cancer)12.46 ± 2.72--
Fused Pyran Derivative 14b A549 (Lung Cancer)0.23 ± 0.12--
Fused Pyran Derivative 8c HCT116 (Colon Cancer)7.58 ± 1.01--
4H-Pyran Derivative 4d HCT-116 (Colon Cancer)75.1Doxorubicin-
4H-Pyran Derivative 4k HCT-116 (Colon Cancer)85.88Doxorubicin-
Antimicrobial Activity

The antimicrobial activity of pyran derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Spiro-4H-pyran 5d Staphylococcus aureus (Clinical Isolate)32Gentamicin-
Spiro-4H-pyran 5d Streptococcus pyogenes (Clinical Isolate)64Gentamicin-
Pyrano[2,3-c] pyrazole 5c Klebsiella pneumoniae6.25--
Pyrano[2,3-c] pyrazole 5c Listeria monocytogenes50--
Antioxidant Activity

The antioxidant capacity of pyran derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The IC50 value in the DPPH assay represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeAssayIC50 (mM)Reference CompoundIC50 (mM)
4H-Pyran Derivative 4g DPPH0.329BHT0.245
4H-Pyran Derivative 4j DPPH0.1941BHT0.245
Enzyme Inhibitory Activity

Certain pyran derivatives have shown inhibitory activity against various enzymes, such as α-glucosidase, which is a target for the management of type 2 diabetes.

Compound/DerivativeEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Pyrano[2,3-d]pyrimidine 8m α-Amylase103.63 ± 1.13Acarbose-
Pyrano[2,3-d]pyrimidine 8t α-Glucosidase45.63 ± 1.14Acarbose-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivative (test compound)

  • Cancer cell lines (e.g., MCF7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][4]

Materials:

  • This compound derivative (test compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Gentamicin, Ketoconazole)

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[5][6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[7][8][9]

Materials:

  • This compound derivative (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[7][8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11][12]

Materials:

  • This compound derivative (test compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Mixture: In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution.[10]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[10]

  • Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.[10]

  • Stop Reaction: Add 50 µL of Na2CO3 solution to stop the reaction.[10]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[10][11]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the general workflows for the experimental protocols.

anticancer_pathway Pyran_Derivative This compound Derivative CDK2 CDK2 Pyran_Derivative->CDK2 Inhibition Caspase3 Caspase-3 Activation Pyran_Derivative->Caspase3 Activation Cell_Cycle Cell Cycle Progression (G1/S Phase) CDK2->Cell_Cycle Promotes Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism via CDK2 inhibition and apoptosis induction.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Pyran Derivative (Various Concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cell viability assay.

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Pyran Derivative start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C (18-48h) inoculate_plate->incubate determine_mic Visually Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial assay.

References

Application Notes and Protocols: 2H-pyran-3,5(4H,6H)-dione in the Synthesis of Fused Pyran Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for constructing fused pyran systems, with a focus on multicomponent reactions involving 1,3-dicarbonyl compounds analogous to 2H-pyran-3,5(4H,6H)-dione. Fused pyran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific experimental protocols detailing the use of this compound as a direct precursor in multicomponent reactions for the synthesis of fused pyran systems are not extensively documented in the reviewed literature, the principles of its reactivity can be inferred from closely related and well-studied 1,3-dicarbonyl compounds. This document provides detailed protocols for analogous reactions that can serve as a foundational guide for developing synthetic routes using this compound.

General Reaction Pathway: Multicomponent Synthesis of Fused Pyrans

The synthesis of fused pyran systems often proceeds via a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This multicomponent approach is highly efficient, allowing for the construction of complex molecular architectures in a single step from simple starting materials.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Dione 1,3-Dicarbonyl (e.g., this compound) Michael Michael Adduct Dione->Michael Knoevenagel->Michael Michael Addition FusedPyran Fused Pyran System Michael->FusedPyran Cyclization/ Tautomerization G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mixing of Reactants (Aldehyde, Malononitrile, Dione) Reaction Reaction under Optimized Conditions (Catalyst, Solvent, Temp.) Reactants->Reaction Workup Reaction Work-up (Filtration, Washing) Reaction->Workup TLC TLC Monitoring Reaction->TLC Recrystallization Recrystallization Workup->Recrystallization FinalProduct Pure Fused Pyran Recrystallization->FinalProduct Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity Purity Assessment (Melting Point, HPLC) FinalProduct->Spectroscopy FinalProduct->Purity

Application Notes and Protocols: 2H-Pyran-3,5(4H,6H)-dione as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-pyran-3,5(4H,6H)-dione and its derivatives are versatile scaffolds in medicinal chemistry and organic synthesis. The core structure contains a tetrahydropyran ring, a motif found in numerous natural products and biologically active molecules. The presence of an α,β-unsaturated ketone system within the pyranone ring structure makes it an effective Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles, enabling the synthesis of diverse molecular architectures with potential therapeutic applications. The addition of substituents through Michael additions can significantly influence the pharmacological properties of the resulting compounds, making this a key strategy in drug discovery. Derivatives of related pyran systems have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2]

The fundamental principle of utilizing this compound as a Michael acceptor lies in the 1,4-conjugate addition of a nucleophile to its α,β-unsaturated ketone system. The reaction is typically catalyzed by a base, which deprotonates a Michael donor to generate a more reactive nucleophile. This nucleophile then attacks the β-carbon of the pyranone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final Michael adduct.

Synthetic Applications and Methodologies

The Michael addition to this compound provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles (Michael donors) can be employed to generate a diverse library of substituted pyranone derivatives.

Common Michael Donors Include:

  • Carbon Nucleophiles: Stabilized carbanions derived from malonates (e.g., diethyl malonate), β-ketoesters, cyanoacetates, and nitroalkanes.

  • Heteroatom Nucleophiles: Thiols (Thia-Michael addition) and amines (Aza-Michael addition).

The choice of catalyst is crucial and can significantly impact reaction rates and selectivity. Common bases used to facilitate the reaction include alkali metal alkoxides (e.g., sodium ethoxide), hydroxides, and non-nucleophilic organic bases.

Quantitative Data Summary

While specific quantitative data for Michael additions using this compound is not extensively documented in readily available literature, data from closely related pyranone systems highlight the efficiency of this transformation. The following tables summarize representative data for Michael additions on similar scaffolds, which can be considered indicative of the potential outcomes with this compound.

Table 1: Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyls to 2-Enoylpyridine N-Oxides (Analogous System) [3]

EntryMichael DonorMichael AcceptorCatalystYield (%)ee (%)
11,3-Cyclohexanedione(E)-2-(prop-1-en-1-yl)pyridine N-oxideChiral pybox–diph–Zn(II)95>99
2Dimedone(E)-2-(prop-1-en-1-yl)pyridine N-oxideChiral pybox–diph–Zn(II)9899
31,3-Indandione(E)-2-(prop-1-en-1-yl)pyridine N-oxideChiral pybox–diph–Zn(II)9298

Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives (Related Scaffold) [1]

CompoundSubstituentTest OrganismMIC (µg/mL)
8a2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxyStaphylococcus aureus ATCC 25931.56
92-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]Streptococcus sp. C203M0.75

Experimental Protocols

The following are detailed protocols for performing Michael addition reactions on a pyranone scaffold. These can be adapted for use with this compound.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes the addition of a carbon nucleophile to a pyranone acceptor.

Materials:

  • This compound (1.0 equivalent)

  • Diethyl malonate (1.2 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes to generate the enolate.

  • Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Protocol 2: Thia-Michael Addition of a Thiol

This protocol outlines the addition of a sulfur nucleophile to a pyranone acceptor.

Materials:

  • This compound (1.0 equivalent)

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound and the thiol in dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired thioether adduct.

Visualizations

Michael Addition Workflow

The following diagram illustrates the general workflow for a base-catalyzed Michael addition reaction.

Michael_Addition_Workflow General Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Donor_Prep Prepare Michael Donor Solution Start->Donor_Prep Acceptor_Prep Prepare Pyranone Acceptor Solution Start->Acceptor_Prep Base_Add Add Base to Donor (Enolate Formation) Donor_Prep->Base_Add Reaction_Mix Add Acceptor to Enolate Solution Acceptor_Prep->Reaction_Mix Base_Add->Reaction_Mix Stir Stir at RT (Monitor by TLC) Reaction_Mix->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for a Michael addition reaction.

Signaling Pathway Inhibition by Bioactive Pyranones

Derivatives of pyranones have been shown to possess anticancer activity. While the exact mechanisms for adducts of this compound are not fully elucidated, a plausible mechanism of action for such compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Hypothetical Inhibition of a Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Pyranone Pyranone Derivative (Michael Adduct) Pyranone->PI3K Inhibits Pyranone->Akt Inhibits Pyranone->mTOR Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a valuable starting material for the synthesis of a wide array of functionalized heterocyclic compounds through Michael addition reactions. The protocols and data presented, drawn from closely related systems, provide a strong foundation for researchers to explore the synthetic utility and biological potential of this scaffold. The ability to introduce diverse functionalities via Michael additions makes this compound an attractive core for the development of novel therapeutic agents. Further investigation into the specific reaction kinetics, stereoselectivity, and biological mechanisms of its adducts is a promising area for future research.

References

Application Notes & Protocols: Novel Scaffolds from 2H-Pyran-3,5(4H,6H)-dione for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran-3,5(4H,6H)-dione core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for the synthesis of a diverse range of derivatives with promising biological activities. In particular, fused pyran systems, such as pyrano[2,3-d]pyrimidines, have emerged as a privileged scaffold in the development of novel anticancer agents. These compounds have been shown to target various pathways involved in cancer progression, including DNA repair and cell cycle regulation. This document provides detailed protocols for the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives and their evaluation as potential anticancer agents, specifically as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).

Synthetic Protocols

A common and efficient method for the synthesis of pyrano[2,3-d]pyrimidine dione derivatives is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and barbituric acid.[1][2] This approach is favored for its high yields and straightforward procedure.

General Protocol for the Synthesis of 7-amino-5-aryl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile Derivatives

Materials:

  • Aromatic aldehyde (e.g., thiophen-2-carbaldehyde, 4-nitrobenzaldehyde)

  • Malononitrile

  • Barbituric acid

  • Ethanol

  • Water

  • Triethylamine (catalyst) or SBA-Pr-SO3H (nanocatalyst)[1]

  • Reaction vessel with reflux condenser

  • Heating mantle or oil bath

  • TLC plates for reaction monitoring

  • Filtration apparatus

  • Recrystallization solvents (e.g., DMF, ethanol)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and barbituric acid (10 mmol).

  • Solvent and Catalyst Addition: Add a 1:1 solution of water and ethanol (60 ml total). Add a catalytic amount of triethylamine (2-3 drops).[2] Alternatively, for a solvent-free approach, the reactants can be mixed with a nanocatalyst like SBA-Pr-SO3H (0.02 g) and heated.[1]

  • Reaction:

    • Reflux Method: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

    • Solvent-Free Heating Method: Heat the mixture in an oil bath at 140°C for approximately 15 minutes, monitoring by TLC.[1]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as DMF and ethanol, to afford the pure pyrano[2,3-d]pyrimidine dione derivative.[1]

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mix Mix Reactants Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix BarbituricAcid Barbituric Acid BarbituricAcid->Mix AddSolventCatalyst Add Solvent & Catalyst (e.g., EtOH/H2O & TEA) Mix->AddSolventCatalyst Heat Heat (Reflux or 140°C) AddSolventCatalyst->Heat Cool Cool to RT Heat->Cool Reaction Complete (TLC) Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize FinalProduct Pure Pyrano[2,3-d]pyrimidine Derivative Recrystallize->FinalProduct

Caption: A generalized workflow for the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives.

Biological Evaluation Protocols

Protocol 1: In Vitro Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran-dione derivatives

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with pyran derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (10µL) D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (DMSO) F->G H 8. Read Absorbance at 570nm G->H I 9. Calculate % Viability and IC50 H->I

Caption: A step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general ELISA-like assay to determine the inhibitory activity of the synthesized compounds against PARP-1.[6]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Synthesized pyran-dione derivatives

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Primary antibody (anti-PAR)

  • Secondary HRP-conjugated antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 N HCl)

  • Wash buffer (PBST)

  • Microplate reader

Procedure:

  • Plate Preparation: Use 96-well plates pre-coated with histones and activated DNA. Block the wells with blocking buffer for 1 hour at room temperature.[6]

  • Reaction Setup: In each well, add the PARP-1 enzyme, the synthesized compound at various concentrations, and NAD⁺ to initiate the reaction. Incubate for 1 hour at room temperature.[6]

  • Washing: Wash the plate multiple times with PBST to remove unreacted components.

  • Antibody Incubation: Add the primary anti-PAR antibody and incubate for 1 hour. After washing, add the HRP-conjugated secondary antibody and incubate for another hour.[6]

  • Detection: After a final wash, add the HRP substrate. A colorimetric signal will develop.

  • Quenching and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The signal intensity is proportional to the amount of poly(ADP-ribose) (PAR) formed. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

The biological activities of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives are summarized below.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)Reference
Derivative S8 0.66 ± 0.052.76 ± 0.06--[7]
Derivative S7 1.28 ± 1.12---[7]
Derivative S2 2.65 ± 0.05---[7]
Pyrido[2,3-d]pyrimidin-8d --7.237.12[8]
Pyrido[2,3-d]pyrimidin-8a --16.27.98[8]
Cisplatin (Standard) > 507.95 ± 0.0115.1 ± 0.01-[9]
Erlotinib (Standard) --6.5311.05[8]

Table 2: PARP-1 Inhibitory Activity

CompoundPARP-1 IC₅₀ (nM)Reference
Derivative S7 3.61 ± 0.15[7]
Derivative S2 4.06 ± 0.18[7]
Olaparib (Standard) 5.77[7]

Signaling Pathway

PARP-1 Inhibition in Cancer Therapy

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). In many cancers, other DNA repair pathways, such as homologous recombination (HR), are deficient (e.g., due to BRCA1/2 mutations). When PARP-1 is inhibited in these cancer cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (a concept known as synthetic lethality). The synthesized pyrano[2,3-d]pyrimidine derivatives act as PARP-1 inhibitors, blocking the enzyme's active site and preventing the repair of SSBs, thereby selectively killing cancer cells with deficient DNA repair mechanisms.[7]

PARP-1 Inhibition Signaling Pathway

cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cell Fate DNA_damage DNA Damage (e.g., from ROS, chemotherapy) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP-1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) (during replication) SSB->DSB Unrepaired SSB leads to BER Base Excision Repair (BER) PARP1->BER activates BER->SSB repairs Inhibitor Pyrano[2,3-d]pyrimidine Derivative Inhibitor->PARP1 inhibits HR_proficient Normal Cell (HR Proficient) DSB->HR_proficient HR_deficient Cancer Cell (HR Deficient) DSB->HR_deficient Repair DSB Repair HR_proficient->Repair repairs via HR Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis cannot repair Survival Cell Survival Repair->Survival

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality in HR-deficient cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-pyran-3,5(4H,6H)-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Degradation of reagents, especially if they are sensitive to air or moisture, can significantly impact the reaction outcome. It is advisable to use freshly purified reagents.

  • Reaction Conditions: The reaction conditions are critical for a successful synthesis. Consider the following adjustments:

    • Temperature: The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature could improve selectivity for the desired product.

    • Solvent: The choice of solvent can influence reaction rates and equilibria. It is recommended to screen a few different solvents to find the optimal one for your specific reaction.

    • Catalyst: The type and concentration of the catalyst can be crucial. For acid-catalyzed reactions, both Brønsted and Lewis acids can be employed, and their strengths can affect the reaction pathway.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Premature workup or prolonged reaction times leading to product degradation can result in low yields.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of side products, complicating the purification of this compound. How can I minimize the formation of these impurities?

Answer:

The formation of side products is a frequent challenge in organic synthesis. Identifying the nature of the side products can provide clues for optimizing the reaction.

Potential Side Reactions and Mitigation Strategies:

  • Intermolecular Condensation: Undesired intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.

  • Decomposition: The target molecule or intermediates may be unstable under the reaction conditions. As mentioned earlier, optimizing the reaction temperature and time is crucial to prevent degradation.

  • Alternative Cyclization Pathways: Depending on the starting materials and catalysts, alternative cyclization reactions may occur. For instance, in related syntheses, the choice of acid catalyst can influence the cyclization pathway.[1] A careful selection of the catalyst can enhance the selectivity for the desired pyran-dione ring formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the synthesized this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Effective purification is essential to obtain the desired product with high purity. The choice of purification technique depends on the physical and chemical properties of the product and the impurities.

Recommended Purification Techniques:

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A systematic screening of different solvent systems (e.g., mixtures of hexane and ethyl acetate) is recommended to achieve good separation on a silica gel column.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvents or solvent mixtures to find conditions that yield high-purity crystals.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the key steps?

A1: A common approach to synthesizing pyran structures involves the cyclization of a linear precursor. For this compound, a plausible route could be the intramolecular cyclization of a dicarbonyl compound. The key steps would typically involve the formation of the linear precursor followed by a cyclization reaction, often catalyzed by an acid or a base.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, techniques like ¹H NMR or LC-MS can be employed to track the concentrations of different species in the reaction mixture over time.

Q3: What are the typical spectroscopic signatures I should look for to confirm the formation of this compound?

A3: The structural confirmation of this compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the methylene protons in the pyran ring. The chemical shifts and coupling patterns will be indicative of the ring structure.

  • ¹³C NMR: The spectrum should show distinct signals for the two carbonyl carbons and the methylene carbons in the ring.

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations would be a key feature.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (114.10 g/mol ).[2]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of related pyran structures, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst Strong Brønsted Acid (e.g., H₂SO₄)Lewis Acid (e.g., SnCl₄)[3]Heterogeneous Acid Catalyst (e.g., Amberlyst-15)[1]
Solvent Acetic Acid[4]DichloromethaneSolvent-free[1]
Temperature RefluxRoom Temperature to 80°C[1]110°C[1]
Reaction Time 3 - 24 hours[4][5]12 - 24 hours[5]1 - 3 hours[1]
Typical Yield Moderate to HighVariable, depends on substrateHigh

Experimental Protocols

A general experimental protocol for a related pyranone synthesis is provided below. This can be adapted for the synthesis of this compound.

Protocol: Acid-Catalyzed Cyclization

  • Reactant Preparation: In a round-bottom flask, dissolve the linear precursor (1 equivalent) in an appropriate solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated sulfuric acid, a few drops, or a catalytic amount of a Lewis acid) to the solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Combine Starting Materials & Solvent Start->Reagents Add_Catalyst Add Catalyst Reagents->Add_Catalyst Heat_Stir Heat & Stir Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC) Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract Product Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product (Chromatography/Crystallization) Dry_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_analysis Analysis Start Low Yield or Side Products Reagents Reagent Quality Start->Reagents Conditions Reaction Conditions Start->Conditions Side_Reactions Side Reactions Start->Side_Reactions Purify_Reagents Purify/Verify Reagents Reagents->Purify_Reagents Optimize_Temp Optimize Temperature Conditions->Optimize_Temp Optimize_Solvent Change Solvent Conditions->Optimize_Solvent Optimize_Catalyst Screen Catalysts Conditions->Optimize_Catalyst Change_Concentration Adjust Concentration Side_Reactions->Change_Concentration Analyze Analyze Results (TLC, NMR) Purify_Reagents->Analyze Optimize_Temp->Analyze Optimize_Solvent->Analyze Optimize_Catalyst->Analyze Change_Concentration->Analyze Analyze->Start Iterate

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2H-pyran-3,5(4H,6H)-dione. The information is compiled from established chemical purification principles for related compounds, as specific literature on this exact molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is expected to be a solid at room temperature. Due to the presence of two ketone functionalities and an ether linkage, it is a polar molecule. This polarity will govern the choice of appropriate purification techniques and solvent systems.

Q2: What are the most common methods for purifying this compound?

A2: The most common purification techniques for a polar solid organic compound like this compound are recrystallization and column chromatography. For β-diketones, a less common but effective method involves the formation and subsequent decomposition of a metal chelate.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but not at room temperature or below. The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures. Given the polar nature of the target compound, suitable solvents to screen include ethanol, ethyl acetate, acetone, or mixtures of these with less polar solvents like hexanes or toluene.

Q4: What type of adsorbent and mobile phase should I use for column chromatography?

A4: For column chromatography, silica gel is a common and appropriate stationary phase for polar compounds. The mobile phase (eluent) should be chosen to provide good separation of the target compound from its impurities. A typical starting point would be a solvent mixture of ethyl acetate and hexanes. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the polar this compound. For highly polar impurities, adding a small amount of methanol to the eluent might be necessary.

Q5: What are the likely impurities from the synthesis of this compound?

A5: Potential impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. Given its structure, potential by-products might arise from self-condensation or decomposition reactions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. Good options to try are ethanol, methanol, or acetone.
Compound "oils out" The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point. The compound is impure.Lower the temperature of the solution before cooling. Try a lower-boiling point solvent. Ensure the compound is mostly pure before attempting recrystallization.
No crystals form upon cooling The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a less polar co-solvent (anti-solvent) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Poor recovery of the compound Too much solvent was used. The compound is partially soluble in the cold solvent. The crystals were not completely collected.Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtering it hot to remove the colored impurities. This should be done with caution as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. A small amount of methanol can be added for very polar compounds.
Compound runs with the solvent front (Rf = 1) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of spots (streaking or overlapping bands) The sample was overloaded on the column. The compound is interacting too strongly with the silica gel. The column was not packed properly.Use a larger column or load less sample. Add a small amount of a modifier to the eluent. For acidic or chelating compounds, a small amount of acetic acid might help. For basic compounds, triethylamine is often used. Repack the column carefully to ensure a uniform stationary phase.
Cracks in the silica gel bed The column ran dry. The packing was not uniform.Always keep the top of the silica gel covered with the eluent. Ensure the silica gel is packed as a uniform slurry and is not allowed to settle unevenly.
Low recovery of the compound The compound is irreversibly adsorbed onto the silica. The compound is too soluble in the eluent and was collected in many fractions.If the compound is suspected to be stuck on the column, try flushing with a very polar solvent like methanol. Monitor all fractions carefully by TLC to ensure complete collection of the product.

Quantitative Data Summary

Purification Method Starting Material Purity (%) Solvent/Eluent System Yield (%) Final Purity (%) Analytical Method for Purity
Recrystallizatione.g., 85e.g., Ethanol/Water (9:1)e.g., HPLC, NMR
Column Chromatographye.g., 85e.g., Ethyl Acetate/Hexane (1:1)e.g., HPLC, NMR
Chelate Precipitatione.g., 85e.g., Copper (II) Acetatee.g., HPLC, NMR

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.

2. Column Chromatography Protocol

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by applying gentle air pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check1 Check Purity (TLC, NMR, HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, HPLC) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 95% troubleshoot1 Troubleshoot Recrystallization (e.g., change solvent, seeding) purity_check1->troubleshoot1 Purity < 95% purity_check2->pure_product Purity > 95% troubleshoot2 Troubleshoot Chromatography (e.g., change eluent, repack column) purity_check2->troubleshoot2 Purity < 95% end End pure_product->end troubleshoot1->recrystallization Re-attempt troubleshoot1->column_chromatography Try Alternative troubleshoot2->recrystallization Try Alternative troubleshoot2->column_chromatography Re-attempt

Caption: Purification and troubleshooting workflow for this compound.

Technical Support Center: Synthesis of 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2H-pyran-3,5(4H,6H)-dione, a valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most viable and commonly employed strategy for the synthesis of cyclic β-dicarbonyl compounds like this compound is the intramolecular Dieckmann condensation of a suitable acyclic diester.[1][2] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation can yield the desired dione.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to meticulously control include the choice and stoichiometry of the base, reaction temperature, solvent, and the purity of the starting materials. The reaction is sensitive to moisture, so anhydrous conditions are crucial for achieving high yields.

Q3: How does the choice of base impact the reaction yield?

A3: The selection of a strong, non-nucleophilic base is critical to promote the intramolecular condensation while minimizing side reactions like intermolecular condensation or hydrolysis of the ester groups.[1] Sterically hindered bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often preferred over sodium ethoxide to prevent transesterification.[1][2]

Q4: What are the common methods for purifying the final product?

A4: Purification of this compound can be achieved through several methods, depending on the nature of the impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for solid products. For more challenging separations, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues you may encounter during your experiments in a clear question-and-answer format.

Issue 1: Low or No Product Yield

Question: My synthesis of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Suboptimal Base Selection or Stoichiometry:

    • Cause: The base may not be strong enough to efficiently deprotonate the α-carbon of the diester, or an insufficient amount was used.

    • Solution: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride. Ensure at least one full equivalent of the base is used to drive the reaction to completion.

  • Presence of Moisture:

    • Cause: Water in the reaction mixture can quench the base and hydrolyze the starting diester or the product.

    • Solution: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature:

    • Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.

    • Solution: For Dieckmann condensations, the optimal temperature can vary. Start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by Thin Layer Chromatography (TLC).

  • Impure Starting Materials:

    • Cause: Impurities in the starting diester can inhibit the reaction or lead to the formation of side products.

    • Solution: Ensure the purity of your starting material by distillation or chromatography before use.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_base Evaluate Base and Stoichiometry start->check_base check_conditions Assess Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_purity Verify Starting Material Purity start->check_purity optimize_base Optimize Base: - Use stronger base (t-BuOK, NaH) - Ensure >1 equivalent check_base->optimize_base Suboptimal? optimize_conditions Optimize Conditions: - Use dry solvents/glassware - Inert atmosphere - Optimize temperature (monitor by TLC) check_conditions->optimize_conditions Inadequate? purify_reagents Purify Starting Materials (Distillation/Chromatography) check_purity->purify_reagents Impure? success Improved Yield optimize_base->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, complicating the purification of this compound. How can I minimize side reactions?

Answer: The formation of side products is a common challenge in intramolecular cyclizations. Here’s how to address this issue:

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Condensation:

    • Cause: At high concentrations, the starting diester can react with another molecule of itself instead of cyclizing.

    • Solution: Employ high-dilution conditions. Add the diester solution slowly to the base solution over an extended period to maintain a low concentration of the starting material.

  • Transesterification:

    • Cause: If an alkoxide base is used (e.g., sodium ethoxide) and the alcohol solvent does not match the ester's alkyl group, transesterification can occur.

    • Solution: Use a base where the alkoxide matches the ester's alkyl group, or preferably, use a non-alkoxide base like sodium hydride.

  • Hydrolysis:

    • Cause: As mentioned previously, moisture can lead to the hydrolysis of the ester groups, forming the corresponding diacid, which will not cyclize.

    • Solution: Maintain strictly anhydrous reaction conditions.

Logical Flow for Minimizing Side Products

side_products_workflow start Significant Side Products Observed identify_side_product Identify Side Product(s) (e.g., by NMR, MS) start->identify_side_product intermolecular Intermolecular Condensation Product? identify_side_product->intermolecular hydrolysis_product Hydrolysis Product (Diacid)? identify_side_product->hydrolysis_product high_dilution Implement High-Dilution Conditions intermolecular->high_dilution Yes anhydrous_conditions Ensure Strictly Anhydrous Conditions hydrolysis_product->anhydrous_conditions Yes clean_reaction Cleaner Reaction Profile high_dilution->clean_reaction anhydrous_conditions->clean_reaction

Caption: Workflow for addressing side product formation.

Experimental Protocols

Proposed Synthesis of this compound via Dieckmann Condensation

This protocol describes a plausible synthesis route based on the Dieckmann condensation of a suitable precursor, diethyl 3-oxapentanedioate.

Materials:

  • Diethyl 3-oxapentanedioate (1 equivalent)

  • Potassium tert-butoxide (1.1 equivalents)

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the toluene and stir to form a suspension.

  • Diester Addition: Dissolve diethyl 3-oxapentanedioate (1 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over 2-3 hours at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethanol and hexane to yield this compound as a solid.

Experimental Workflow Diagram

experimental_workflow setup Reaction Setup (Anhydrous, Inert Atmosphere) base_addition Add Base (t-BuOK in Toluene) setup->base_addition diester_addition Slow Addition of Diester (High Dilution) base_addition->diester_addition reaction Reaction at 50-60 °C (Monitor by TLC) diester_addition->reaction workup Aqueous Work-up (Acid Quench, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Table 1: Effect of Base on Dieckmann Condensation Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol80845
2NaHTHF65675
3t-BuOKToluene60585
4LDATHF-78 to 25480

Note: Yields are hypothetical and for illustrative purposes to show general trends.

Table 2: Influence of Reaction Conditions on Yield

EntryConcentrationTemperature (°C)Addition Time (h)Yield (%)
11.0 M250.555
20.1 M25270
30.1 M60285
40.05 M60490

Note: Yields are hypothetical and for illustrative purposes to demonstrate the impact of reaction parameters.

References

Technical Support Center: 2H-Pyran-3,5(4H,6H)-dione Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2H-pyran-3,5(4H,6H)-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments with this versatile ketone derivative.

I. Troubleshooting Guides

This section details potential issues, their probable causes, and recommended solutions for common reactions involving this compound.

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for C-C bond formation. However, undesired side products can arise.

Problem: Low yield of the desired α,β-unsaturated product and formation of a bis-adduct.

Probable Cause: The high reactivity of the methylene protons in this compound can lead to a second condensation with another molecule of the aldehyde or ketone.

Solutions:

  • Stoichiometry Control: Use a slight excess (1-1.2 equivalents) of the active methylene compound (this compound) relative to the carbonyl compound.

  • Catalyst Choice: Employ milder basic catalysts, such as piperidine or pyridine, to control the reaction rate. Strong bases can promote self-condensation of the starting materials.[1]

  • Temperature Management: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) can be applied. However, continuous monitoring is crucial to prevent the formation of side products at elevated temperatures.[2]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Protic polar solvents like ethanol are often effective. It is recommended to screen different solvents to find the optimal conditions for a specific reaction.[2]

Experimental Protocol: Optimized Knoevenagel Condensation

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (10-20 mol%) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to 50-60 °C and continue to monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Michael Addition

In Michael additions, this compound acts as a Michael donor. The formation of undesired byproducts can complicate these reactions.

Problem: Formation of multiple addition products or unexpected rearrangement products.

Probable Cause: The presence of two carbonyl groups and acidic methylene protons in this compound can lead to multiple reaction pathways. The initial Michael adduct can potentially undergo further reactions or rearrangements.

Solutions:

  • Use of a Mild Base: Employ a weak base to generate the enolate of the dione in a controlled manner. This minimizes the risk of side reactions.

  • Reaction Temperature: Maintain a low reaction temperature to enhance selectivity and prevent undesired secondary reactions.

  • Choice of Michael Acceptor: The reactivity of the Michael acceptor plays a crucial role. Highly reactive acceptors may lead to a higher propensity for side reactions.

  • Tandem Reactions: For tandem Knoevenagel-Michael reactions, careful optimization of reaction time and temperature is essential to ensure the desired intramolecular cyclization occurs efficiently after the initial condensation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the chemistry of this compound?

A1: Based on the reactivity of related pyranone structures, common side reactions include:

  • Self-condensation: Under strongly basic conditions, the dione can undergo aldol-type self-condensation reactions.

  • Ring-opening: In the presence of strong nucleophiles, the pyran ring can be susceptible to opening, leading to various linear byproducts.[3]

  • Formation of Bis-adducts: In reactions like the Knoevenagel condensation, the high reactivity of the methylene protons can lead to the formation of products where two molecules of the dione have reacted with one molecule of the carbonyl compound.[2]

Q2: How can I minimize the formation of byproducts during the synthesis of fused pyran systems from this compound?

A2: To minimize byproducts when synthesizing fused pyran systems:

  • Catalyst Selection: The choice of catalyst is critical. For instance, in reactions analogous to the Pechmann condensation, using solid acid catalysts like Amberlyst-15 can improve selectivity and simplify workup compared to strong Brønsted acids.[2]

  • Solvent-Free Conditions: Performing reactions under solvent-free conditions, potentially with microwave irradiation, can sometimes improve yields and reduce reaction times, thereby minimizing the formation of byproducts.[2]

  • Careful Control of Reaction Parameters: Precise control of temperature, reaction time, and stoichiometry is crucial for directing the reaction towards the desired fused product.

Q3: My reaction involving this compound is showing multiple spots on TLC, and purification is difficult. What are the first steps for troubleshooting?

A3: When facing purification challenges with multiple products:

  • Re-evaluate Reaction Conditions: Review your reaction setup. Were the reagents pure? Was the reaction carried out under an inert atmosphere if necessary? Were the temperature and reaction time strictly controlled?

  • Modify the Workup: An altered workup procedure might help in removing some of the impurities. Consider an acid-base wash or extraction with a different solvent system.

  • Optimize Purification: If direct crystallization is failing, column chromatography with a carefully selected eluent system is the next logical step. Consider using a gradient elution to improve separation.

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of the side products can provide valuable insights into the undesired reaction pathways and help in optimizing the reaction conditions to avoid them.

III. Data Presentation

Table 1: Influence of Catalyst on a Hypothetical Knoevenagel Condensation

CatalystTemperature (°C)Desired Product Yield (%)Bis-adduct Formation (%)
Piperidine257515
Triethylamine256025
DBU254540
Piperidine606528

Note: This table presents hypothetical data for illustrative purposes, demonstrating how catalyst and temperature can influence product distribution.

IV. Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dione This compound Solvent Solvent (e.g., Ethanol) Carbonyl Aldehyde/Ketone Desired_Product Desired α,β-Unsaturated Product Solvent->Desired_Product Main Pathway Side_Product Side Product (e.g., Bis-adduct) Solvent->Side_Product Side Reaction Pathway Catalyst Catalyst (e.g., Piperidine) Temperature Temperature (e.g., 25-60 °C)

Caption: Workflow for Knoevenagel Condensation.

Troubleshooting_Logic Start Low Yield / Multiple Products Check_Purity Check Reagent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Modify_Stoichiometry Adjust Reactant Stoichiometry Check_Conditions->Modify_Stoichiometry Change_Catalyst Screen Different Catalysts Modify_Stoichiometry->Change_Catalyst Change_Solvent Test Alternative Solvents Change_Catalyst->Change_Solvent Optimize_Purification Optimize Purification Method Change_Solvent->Optimize_Purification Characterize Isolate & Characterize Byproducts Optimize_Purification->Characterize End Improved Outcome Characterize->End

Caption: General Troubleshooting Logic Flow.

References

optimization of reaction conditions for 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2H-pyran-3,5(4H,6H)-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Ineffective cyclization.Ensure the base used for the Dieckmann condensation (e.g., sodium ethoxide) is fresh and anhydrous. Moisture can quench the base.
Low reaction temperature.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or LC-MS.
Inactive starting material.Verify the purity of the starting diester (e.g., diethyl 3,3'-oxydipropionate) by NMR or other analytical techniques.
Formation of Side Products Intermolecular condensation.The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular reactions.
Cleavage of the pyran ring.Avoid overly harsh acidic or basic conditions during workup and purification. Use buffered solutions if necessary.
Incomplete reaction.Extend the reaction time and monitor for the disappearance of the starting material.
Difficulty in Product Purification Product is a viscous oil.Attempt purification by column chromatography using a gradient of a non-polar to a polar solvent system (e.g., hexane/ethyl acetate).
Co-elution with impurities.Try a different solvent system for chromatography or consider alternative purification methods such as distillation under reduced pressure or crystallization.
Product instability on silica gel.Use a less acidic stationary phase for chromatography, such as neutral alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method is the intramolecular Dieckmann condensation of a suitable acyclic diester, such as diethyl 3,3'-oxydipropionate. This reaction is typically base-catalyzed and results in the formation of the cyclic β-keto ester, which upon hydrolysis and decarboxylation can yield the desired dione.

Q2: How can I optimize the reaction yield?

A2: Optimization of the reaction yield can be achieved by systematically varying key reaction parameters. This includes the choice of base, solvent, reaction temperature, and reaction time. A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions.

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameters are the exclusion of moisture, the concentration of the reactants (high dilution is preferred), and the reaction temperature. The freshness and stoichiometry of the base are also crucial for a successful reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the reactant and the formation of the product.

Q5: What are the expected spectroscopic data for this compound?

A5: The characterization of this compound would typically involve:

  • 1H NMR: Signals corresponding to the methylene protons adjacent to the ether oxygen and the carbonyl groups.

  • 13C NMR: Resonances for the carbonyl carbons and the methylene carbons.

  • IR Spectroscopy: Strong absorption bands in the region of 1700-1750 cm-1 corresponding to the ketone carbonyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C5H6O3, MW: 114.10).

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol describes a general procedure for the synthesis of this compound using an intramolecular Dieckmann condensation.

Materials:

  • Diethyl 3,3'-oxydipropionate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • In the dropping funnel, prepare a solution of diethyl 3,3'-oxydipropionate (1 equivalent) in anhydrous toluene.

  • Add the diester solution dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Optimization of Base and Solvent for Dieckmann Condensation
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)TolueneReflux675
2NaH (1.1)THFReflux868
3KHMDS (1.1)Toluene251255
4NaOEt (1.5)TolueneReflux678
5NaOEt (1.1)BenzeneReflux672
Table 2: Optimization of Reaction Temperature and Time
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)Toluene252445
2NaOEt (1.1)Toluene501265
3NaOEt (1.1)Toluene80872
4NaOEt (1.1)TolueneReflux470
5NaOEt (1.1)TolueneReflux675

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Flame-dry glassware reagents Prepare solutions of NaOEt and diester start->reagents addition Dropwise addition of diester solution reagents->addition reflux Heat to reflux (4-6 hours) addition->reflux monitoring Monitor reaction by TLC/LC-MS reflux->monitoring quench Quench with 1M HCl monitoring->quench Reaction complete extract Extract with ethyl acetate quench->extract wash Wash with NaHCO3, water, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_side Side Product Solutions cluster_purify Purification Solutions start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Product Formation start->side_products purification_issue Purification Difficulty start->purification_issue check_base Check base activity and dryness low_yield->check_base inc_temp Increase reaction temperature low_yield->inc_temp check_sm Verify starting material purity low_yield->check_sm high_dilution Use high dilution conditions side_products->high_dilution mild_workup Use mild workup conditions side_products->mild_workup extend_time Extend reaction time side_products->extend_time alt_chrom Try alternative chromatography purification_issue->alt_chrom distill Consider distillation or crystallization purification_issue->distill neutral_phase Use neutral stationary phase purification_issue->neutral_phase

Caption: Troubleshooting logic for the synthesis of this compound.

preventing degradation of 2H-pyran-3,5(4H,6H)-dione during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2H-pyran-3,5(4H,6H)-dione during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cyclic dione, a ketone derivative, widely used as a building block in the synthesis of various pharmaceutical and chemical intermediates.[1] Its structure is prone to a variety of reactions, making it a versatile reagent in organic synthesis.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors leading to the degradation of this compound include exposure to harsh pH conditions (both acidic and basic), elevated temperatures, and certain reactive reagents such as strong oxidizing agents and nucleophiles.

Q3: How should this compound be properly stored to ensure its stability?

To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2°C and 8°C.[3][4] It should be kept in a tightly sealed container to protect it from atmospheric moisture and contaminants.[2]

Q4: Can this compound undergo self-condensation?

Under basic conditions, the ketone functionalities of this compound can become enolized, which may lead to self-condensation reactions, similar to an aldol-type condensation. This is a potential degradation pathway, especially at higher temperatures or with strong bases.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of unidentified byproducts.
  • Possible Cause 1: Degradation due to pH instability.

    • Troubleshooting:

      • Acidic Conditions: The ether linkage in the pyran ring may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. It is advisable to use mild acidic conditions or non-aqueous acids if the reaction allows. Consider using Lewis acids instead of strong Brønsted acids.

      • Basic Conditions: The 1,3-dione system can be unstable in the presence of strong bases, potentially leading to ring cleavage or self-condensation. Use milder bases (e.g., organic amines, carbonates) instead of strong bases like hydroxides or alkoxides. Running the reaction at a lower temperature can also mitigate base-catalyzed degradation.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting:

      • If the reaction requires heating, it is crucial to carefully control the temperature. Running the reaction at the lowest effective temperature can minimize thermal decomposition. Monitor the reaction progress closely to avoid prolonged heating. For related dihydropyran compounds, thermal decomposition has been observed at elevated temperatures.

  • Possible Cause 3: Reaction with Nucleophiles.

    • Troubleshooting:

      • The pyran ring, especially in the presence of activating groups, can be susceptible to nucleophilic attack and subsequent ring-opening. If your reaction involves nucleophiles that are not intended to react with the pyran ring, consider using protecting groups or choosing alternative synthetic routes.

Issue 2: The reaction is not proceeding to completion.
  • Possible Cause: Poor solubility of this compound.

    • Troubleshooting:

      • Ensure that this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system or a different solvent in which the compound is more soluble.

Data on Stability
ConditionStabilityPotential Degradation PathwaysRecommendations
pH
Strong Acid (e.g., HCl, H₂SO₄)LowAcid-catalyzed hydrolysis of the ether linkage, leading to ring-opening.Use mild acidic conditions or Lewis acids.
Weak Acid (e.g., AcOH)ModerateSlower rate of hydrolysis compared to strong acids.Generally suitable for reactions requiring mild acidity.
Neutral (pH ~7)HighRelatively stable.Ideal for storage and many reactions.
Weak Base (e.g., Et₃N, NaHCO₃)ModeratePotential for slow enolization and subsequent side reactions.Preferred over strong bases for base-catalyzed reactions.
Strong Base (e.g., NaOH, NaOMe)LowRapid enolization, potential for ring cleavage, and self-condensation.Avoid if possible; use low temperatures and short reaction times if necessary.
Temperature
Low Temperature (0-25 °C)HighMinimal degradation.Ideal for conducting reactions to minimize side reactions.
Moderate Temperature (25-80 °C)ModerateIncreased rate of potential degradation pathways.Use with caution and monitor reaction closely.
High Temperature (>80 °C)LowSignificant thermal decomposition is possible.Avoid prolonged heating at high temperatures.
Reagents
Oxidizing AgentsLowOxidation of the dione or the pyran ring.Avoid strong oxidizing agents unless part of the desired transformation.
Strong NucleophilesModeratePotential for nucleophilic attack and ring-opening.Consider protecting groups or alternative synthetic strategies.

Experimental Protocols

General Protocol for a Knoevenagel Condensation

This protocol provides a general methodology for a Knoevenagel condensation reaction using this compound with an aldehyde, aiming to minimize degradation.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but high temperatures should be avoided.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Visualizations

DegradationPathways cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation Pyran_acid This compound Protonation Protonation of Ether Oxygen Pyran_acid->Protonation H+ RingOpening Ring-Opened Intermediate Protonation->RingOpening H2O Pyran_base This compound Enolate Enolate Formation Pyran_base->Enolate Base SelfCondensation Self-Condensation Product Enolate->SelfCondensation Dimerization RingCleavage Ring Cleavage Product Enolate->RingCleavage Strong Base, High Temp

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Start Start: Reaction Setup Reagents Dissolve Reactants (this compound & Substrate) Start->Reagents Catalyst Add Catalyst (Mild Acid/Base) Reagents->Catalyst Conditions Set Reaction Conditions (Low Temperature) Catalyst->Conditions Monitor Monitor Reaction (TLC, LC-MS) Conditions->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification End End: Pure Product Purification->End

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Troubleshooting Low Reactivity of 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-pyran-3,5(4H,6H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, providing insights into the reactivity of this versatile building block.

General Information and Synthesis

Q1: What are the key structural features and properties of this compound?

This compound is a cyclic 1,3-dione with a pyran ring structure. Its reactivity is largely governed by the acidic methylene protons at the C4 position, situated between two carbonyl groups, and the susceptibility of the ether linkage to certain reaction conditions. The molecule exists in equilibrium between its diketo and enol tautomers, with the enol form often being the more reactive species in solution.

Q2: Is there an optimized method for the synthesis of this compound?

Yes, an improved synthesis involves the cyclization of a ketoester precursor. A notable procedure utilizes the parallel addition of the ketoester and a base, such as sodium tert-butoxide (NaOtBu), in refluxing tetrahydrofuran (THF). This method has been reported to significantly increase the yield and quality of the final product, making it suitable for large-scale preparation.

Troubleshooting Common Reactions

This section provides troubleshooting guidance for common synthetic transformations involving this compound.

Knoevenagel Condensation

Q3: My Knoevenagel condensation with an aromatic aldehyde is showing low yield. What are the potential causes and solutions?

Low yields in Knoevenagel condensations involving this compound can stem from several factors. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1]

Troubleshooting Guide: Knoevenagel Condensation

Potential Cause Troubleshooting Steps
Insufficient basicity of the catalyst The catalyst must be basic enough to deprotonate the C4-methylene group to form the reactive enolate. Weakly basic amines are typically used to avoid self-condensation of the aldehyde.[1] Consider screening different amine catalysts (e.g., piperidine, pyridine, triethylamine) or using a slightly stronger, non-nucleophilic base.
Steric hindrance Highly substituted aromatic aldehydes may react slower. Increasing the reaction temperature or using a less sterically hindered base could improve the reaction rate.
Reversibility of the initial addition The initial aldol-type addition can be reversible. To drive the reaction forward, removal of the water formed during the dehydration step is crucial. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
Low solubility of reactants Ensure that both the dione and the aldehyde are sufficiently soluble in the chosen solvent at the reaction temperature. A change of solvent to a more polar aprotic one like DMF or DMSO might be beneficial.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Heat the reaction mixture to reflux, and if using toluene, equip the apparatus with a Dean-Stark trap to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation catalyst Check Catalyst Basicity start->catalyst sterics Evaluate Steric Hindrance start->sterics equilibrium Consider Reaction Equilibrium start->equilibrium solubility Assess Reactant Solubility start->solubility solution1 Screen different amine catalysts (piperidine, pyridine, TEA) catalyst->solution1 solution2 Increase reaction temperature Use a less hindered base sterics->solution2 solution3 Remove water azeotropically (Dean-Stark trap) equilibrium->solution3 solution4 Change to a more polar solvent (DMF, DMSO) solubility->solution4

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Michael Addition

Q4: I am observing side products or incomplete conversion in a Michael addition reaction. How can I optimize this reaction?

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, this typically involves the reaction of its Knoevenagel condensation product (an α,β-unsaturated dione) with a nucleophile.

Troubleshooting Guide: Michael Addition

Potential Cause Troubleshooting Steps
Low nucleophilicity of the Michael donor The nucleophile must be sufficiently reactive to add to the conjugated system. If using a stabilized carbanion (e.g., from a malonic ester), ensure the base used for its generation is strong enough.
1,2-Addition instead of 1,4-Addition Some highly reactive nucleophiles (e.g., organolithium reagents) may favor direct (1,2) addition to one of the carbonyl groups. To promote conjugate (1,4) addition, consider using softer nucleophiles like Gilman reagents (organocuprates).
Steric hindrance at the β-carbon A sterically congested β-carbon on the Michael acceptor can hinder the approach of the nucleophile. Increasing the reaction temperature might overcome this, but could also lead to side reactions.
Reversibility of the Michael addition (retro-Michael reaction) Under certain conditions, particularly with heating, the Michael addition can be reversible. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: General Procedure for Michael Addition

  • Generate the Michael acceptor by performing a Knoevenagel condensation as described previously.

  • In a separate flask, prepare the Michael donor. For a malonate, treat it with a suitable base (e.g., sodium ethoxide in ethanol) to form the enolate.

  • Cool the solution of the Michael acceptor and add the solution of the Michael donor dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture until completion (monitor by TLC).

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathway for Michael Addition

Michael_Addition_Pathway cluster_0 Michael Donor Activation cluster_1 Conjugate Addition cluster_2 Protonation NuH Nucleophile (Nu-H) Base Base NuH->Base Deprotonation Nu_minus Activated Nucleophile (Nu⁻) Base->Nu_minus Acceptor α,β-Unsaturated Dione (Michael Acceptor) Nu_minus->Acceptor 1,4-Addition Enolate_Intermediate Enolate Intermediate Acceptor->Enolate_Intermediate Proton_Source Proton Source (H⁺) Enolate_Intermediate->Proton_Source Protonation Final_Product Michael Adduct Proton_Source->Final_Product

Caption: Generalized signaling pathway for a Michael addition reaction.

Alkylation

Q5: My C-alkylation at the C4 position is sluggish and gives low yields. What can I do?

Direct C-alkylation of the C4 position of this compound requires the generation of the enolate, which then acts as a nucleophile towards an alkyl halide.

Troubleshooting Guide: C-Alkylation

Potential Cause Troubleshooting Steps
Incomplete enolate formation The base used may not be strong enough to fully deprotonate the C4-protons. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF.
O-alkylation as a side reaction The enolate has two nucleophilic sites (carbon and oxygen). To favor C-alkylation, use less polar aprotic solvents and counterions that associate more strongly with the oxygen (e.g., Li⁺). Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation.
Dialkylation If the mono-alkylated product still possesses an acidic proton, dialkylation can occur. To minimize this, use a slight excess of the dione relative to the base and alkylating agent, or add the alkylating agent slowly at low temperatures.
Low reactivity of the alkylating agent The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

Experimental Protocol: General Procedure for C-Alkylation

  • To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.0 eq.) at 0 °C.

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product via column chromatography or distillation.

Stability and Purification

Q6: How stable is this compound, and what are the best practices for its storage and purification?

This compound is generally stable under neutral conditions. However, it can be sensitive to both strong acids and bases.

  • Acidic Conditions: The ether linkage in the pyran ring can be susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening.

  • Basic Conditions: Strong bases can promote self-condensation or other rearrangement reactions.[2]

Storage: It is best to store this compound in a cool, dry place under an inert atmosphere to prevent degradation.

Purification:

  • Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: For smaller scales or for separating mixtures, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.

  • Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be used for purification, provided it is thermally stable.

This technical support guide provides a starting point for troubleshooting common issues with this compound. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate and transformation.

References

Technical Support Center: Scale-Up Synthesis of 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 2H-pyran-3,5(4H,6H)-dione. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

Q1: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab-scale (10 g) to a pilot-scale (1 kg) synthesis. What are the potential causes and solutions?

A1: A decrease in yield during scale-up is a common issue that can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stoichiometry.

Potential Causes:

  • Inefficient Mixing: In larger reactors, inhomogeneous mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Poor Temperature Control: The synthesis of pyran-diones can be exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to temperature excursions that favor byproduct formation.

  • Extended Reaction Times: Longer addition times for reagents or slower heating and cooling of large volumes can alter the reaction profile and lead to the degradation of reactants or products.

  • Incomplete Reactions: Insufficient mixing or reaction time can result in an incomplete conversion of starting materials.

Troubleshooting Workflow:

G start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_time Review Reaction Time start->check_time check_completeness Assess Reaction Completeness start->check_completeness solution_mixing Improve Agitation: - Use baffled reactor - Optimize impeller design and speed check_mixing->solution_mixing solution_temp Enhance Heat Transfer: - Use a reactor with a better heat exchange system - Slow down reagent addition rate check_temp->solution_temp solution_time Adjust Time Parameters: - Re-optimize addition times for scale - Factor in heating/cooling profiles check_time->solution_time solution_completeness Drive Reaction to Completion: - Increase reaction time - Consider a slight excess of one reagent check_completeness->solution_completeness

Troubleshooting workflow for low yield.

Data Comparison: Lab-Scale vs. Pilot-Scale

ParameterLab-Scale (10 g)Pilot-Scale (1 kg) - Initial AttemptPilot-Scale (1 kg) - Optimized
Yield (%) 855582
Reaction Time (h) 486
Max Temperature (°C) 254528
Purity (by HPLC, %) 988897
Issue 2: Impurity Formation

Q2: During the scale-up, we are observing the formation of significant impurities that were not present or were negligible in the lab-scale synthesis. How can we identify and mitigate these byproducts?

A2: The formation of new or increased levels of impurities is often linked to the issues of poor mixing and temperature control mentioned previously. Common impurities in the synthesis of related cyclic diones can arise from side reactions.

Potential Byproducts and Mitigation Strategies:

  • Polymeric Materials: Can form due to uncontrolled polymerization of starting materials or intermediates.

    • Mitigation: Maintain strict temperature control and ensure rapid and efficient mixing to avoid localized high concentrations of reactive species.

  • Products of Incomplete Cyclization: Linear diesters or keto-esters that have not fully cyclized.

    • Mitigation: Ensure the base used for cyclization is fully dispersed and that the reaction is allowed to proceed to completion. Consider a modest increase in reaction time or a slight excess of the base.

  • Degradation Products: The pyran-dione ring can be susceptible to hydrolysis or other degradation pathways under harsh conditions.

    • Mitigation: Neutralize the reaction mixture promptly during work-up and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Logical Relationship of Impurity Formation:

G poor_control Poor Reaction Control (Scale-Up) hot_spots Localized Hot Spots poor_control->hot_spots poor_mixing Inefficient Mixing poor_control->poor_mixing long_exposure Prolonged Exposure to Harsh Conditions poor_control->long_exposure polymer Polymeric Byproducts hot_spots->polymer incomplete Incomplete Cyclization poor_mixing->incomplete degradation Degradation Products long_exposure->degradation

Relationship between scale-up issues and impurity formation.

Frequently Asked Questions (FAQs)

Q3: What is a plausible synthetic route for this compound that can be scaled up?

A3: A common and scalable approach for the synthesis of related cyclic 1,3-diones is the Dieckmann condensation of a suitable diester. For this compound, a potential precursor would be a diester of 3,3'-oxydipropanoic acid. The synthesis of glutaric anhydride, a related cyclic compound, can be achieved by heating glutaric acid.[1]

Q4: What are the critical process parameters to monitor during the scale-up synthesis?

A4: The following parameters are critical for a successful and reproducible scale-up:

  • Temperature: Monitor the internal reaction temperature closely. Use multiple probes in large reactors if possible.

  • Agitator Speed and Power Draw: This can provide an indication of the viscosity of the reaction mixture and ensure consistent mixing.

  • Reagent Addition Rate: A controlled addition rate is crucial to manage exotherms and maintain a desired stoichiometric balance.

  • pH: During work-up and extraction, pH control is essential to ensure the product is in the desired form and to prevent degradation.

Q5: Are there any specific safety considerations for the scale-up synthesis of this compound?

A5: Yes, several safety aspects should be carefully considered:

  • Exothermicity: A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the potential for a runaway reaction.

  • Reagent Handling: The safe handling of bulk quantities of reagents, such as strong bases (e.g., sodium ethoxide) or reactive anhydrides, is paramount.

  • Solvent Safety: The use of large volumes of flammable solvents requires appropriate grounding, ventilation, and fire suppression systems.

  • Pressure Build-up: The potential for gas evolution should be assessed, and reactors should be equipped with appropriate pressure relief systems.

Experimental Protocols

Note: The following is a generalized protocol for a plausible synthesis of this compound via a Dieckmann-type condensation. This should be optimized at the lab scale before attempting a large-scale synthesis.

Synthesis of Diethyl 3,3'-oxydipropanoate

  • To a stirred solution of ethyl acrylate (2.0 eq) in ethanol, slowly add ethyl 3-hydroxypropanoate (1.0 eq) and a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain diethyl 3,3'-oxydipropanoate.

Cyclization to this compound

  • To a suspension of a strong base (e.g., sodium ethoxide, 1.1 eq) in a dry, high-boiling point solvent (e.g., toluene), slowly add a solution of diethyl 3,3'-oxydipropanoate (1.0 eq) in the same solvent at a controlled temperature.

  • Heat the reaction mixture to reflux to drive the cyclization. Monitor the reaction for the disappearance of the starting diester.

  • Cool the mixture and carefully quench with an aqueous acid solution.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparison of Purification Methods

Purification MethodScaleProsCons
Column Chromatography Lab-ScaleHigh purity achievableNot easily scalable, large solvent consumption
Recrystallization Lab & Pilot-ScaleScalable, can yield high purity productPotential for product loss in the mother liquor
Vacuum Distillation Lab & Pilot-ScaleEffective for thermally stable, liquid productsNot suitable for solid or thermally labile compounds

References

Technical Support Center: Purification of 2H-Pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2H-pyran-3,5(4H,6H)-dione.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing step-by-step solutions.

Issue 1: The final product has a low melting point and appears oily, suggesting the presence of impurities.

Possible Cause: Residual starting materials, byproducts from the synthesis, or degradation products may be present. A plausible synthetic route to this compound is via an intramolecular Dieckmann condensation of a diester, such as diethyl 3,3'-(oxydi(acetyl))dipropanoate. In this case, common impurities could include the starting diester, the base used for the condensation (e.g., sodium ethoxide), and byproducts from side reactions.

Solution:

  • Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove any basic catalyst residues.

    • Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize the acid and remove any acidic byproducts.

    • Finally, wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Recrystallization is an effective method for purifying solid organic compounds.

    • Select an appropriate solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for pyran derivatives include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography using silica gel is a powerful purification technique.

    • Choose an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the prepared silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: The yield of the purified product is significantly lower than expected.

Possible Causes:

  • Loss of product during extraction and washing steps.

  • Incomplete crystallization or use of an unsuitable recrystallization solvent.

  • Loss of product on the column during chromatography.

  • Decomposition of the product during purification.

Solutions:

  • Optimize Extraction: Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layers is appropriate to avoid partitioning of the product into the aqueous phase.

  • Optimize Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the purified product. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes improve yield.

  • Optimize Chromatography: Ensure proper column packing and choice of eluent to achieve good separation without excessive band broadening, which can lead to product loss in mixed fractions.

  • Mild Conditions: this compound may be sensitive to strong acids, bases, or high temperatures. Conduct purification steps under mild conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available this compound?

A1: Commercially available this compound typically has a purity of 95% to ≥97%.[1] The impurities are likely residual starting materials and byproducts from its synthesis. Without a publicly available, detailed industrial synthesis, the exact nature of these impurities is not definitively known. However, based on plausible synthetic routes like the Dieckmann condensation, impurities could include unreacted acyclic diesters and residual condensation catalysts.

Q2: What analytical techniques can be used to assess the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample and identify and quantify impurities if reference standards are available.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can help identify impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities by comparing the integrals of the signals of the product and the impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range is indicative of impurities.

Q3: Can you provide a general protocol for the purification of this compound by column chromatography?

A3: Below is a general protocol. The specific eluent system should be optimized for your particular sample using TLC.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another layer of sand.

  • Elution: Start the elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodCompound TypeStarting PurityFinal PurityYieldReference
RecrystallizationCyclic β-diketone~90%>98%70-85%General Lab Practice
Column ChromatographyPyran derivative~85%>99%60-80%General Lab Practice

Visualizations

Below are diagrams illustrating a plausible synthetic workflow and a general purification workflow for this compound.

SynthesisWorkflow AcyclicDiester Acyclic Diester (e.g., diethyl 3,3'-(oxydi(acetyl))dipropanoate) Dieckmann Intramolecular Dieckmann Condensation AcyclicDiester->Dieckmann Base Base (e.g., NaOEt) Base->Dieckmann CrudeProduct Crude this compound (with impurities) Dieckmann->CrudeProduct

Caption: Plausible synthesis of this compound.

PurificationWorkflow Crude Crude Product Extraction Aqueous Workup (Acid/Base Washes) Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If impurities persist Pure Pure Product Recrystallization->Pure If pure ColumnChromatography->Pure

References

Technical Support Center: Catalyst Selection for Reactions Involving 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-pyran-3,5(4H,6H)-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what types of catalysts are typically used?

A1: this compound is a cyclic 1,3-dicarbonyl compound, making it a versatile building block in organic synthesis. The most common reactions are:

  • Knoevenagel Condensation: As an active methylene compound, it readily undergoes condensation with aldehydes and ketones. This reaction is typically catalyzed by basic catalysts (e.g., piperidine, pyridine) or Lewis acids. Metal-organic frameworks (MOFs) have also been employed as efficient heterogeneous catalysts for this transformation.[1]

  • Michael Addition (as a donor): The acidic proton between the two carbonyl groups allows the dione to act as a nucleophile in Michael additions to α,β-unsaturated compounds. This reaction is generally catalyzed by a base, which deprotonates the dione to form a reactive enolate.[2] Common bases include alkali metal alkoxides and hydroxides.[2]

  • Multi-Component Reactions (MCRs): The dione is frequently used in one-pot, multi-component reactions to synthesize complex heterocyclic scaffolds, such as substituted 4H-pyrans and fused pyran derivatives.[3][4][5][6] These reactions often proceed via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[3][5] A wide array of catalysts, particularly sustainable and reusable heterogeneous catalysts like magnetic nanoparticles (e.g., Fe3O4-based systems), have been developed for these MCRs.[3][7]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A2: The choice depends on your specific experimental goals, including scale, desired purity, and sustainability considerations.

  • Homogeneous Catalysts (e.g., L-proline, p-toluenesulfonic acid) are dissolved in the reaction medium, often leading to high reaction rates and yields due to excellent contact with reactants.[8][9][10] However, their removal from the product mixture can be difficult, often requiring aqueous workups or extensive chromatography.

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Nano-SnO2, various nanoparticles) are in a different phase from the reaction mixture (typically solid in a liquid phase).[3][8][11] Their primary advantage is ease of separation—they can often be removed by simple filtration and reused for multiple cycles, making the process more cost-effective and environmentally friendly.[3][11] While sometimes exhibiting lower activity than their homogeneous counterparts, recent advancements in nanocatalysts have led to highly efficient and reusable options.[3][7]

Q3: Is it possible to perform catalyst-free reactions with this compound?

A3: Yes, under certain conditions. Some multi-component syntheses of pyran derivatives have been successfully carried out under catalyst-free conditions, often promoted by green solvents like aqueous ethanol or by using microwave or ultrasonic irradiation.[4][12] These methods can be advantageous for simplifying workup procedures and reducing chemical waste. However, reaction times may be longer, and yields might be lower compared to catalyzed reactions.

Catalyst Selection and Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low or No Product Yield 1. Inappropriate catalyst selection. 2. Suboptimal reaction conditions (temperature, time). 3. Catalyst deactivation or poisoning. 4. Purity of reagents and solvents.1. For Knoevenagel/MCRs, screen basic (piperidine), acidic (PTSA), or heterogeneous catalysts (e.g., Nd2O3, which has shown high efficiency).[12] For Michael additions, ensure the base is strong enough to deprotonate the dione. 2. Systematically optimize the temperature and reaction time; monitor progress by TLC or LC-MS.[13] 3. If using a heterogeneous catalyst, attempt regeneration according to literature protocols. Ensure starting materials are free of impurities that could poison the catalyst. 4. Use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[13]
Formation of Side Products 1. Incorrect order of reagent addition in MCRs. 2. Polymerization of starting materials or product. 3. Alternative cyclization or reaction pathways.1. In unsymmetrical reactions, it can be beneficial to pre-form the Knoevenagel condensation product before adding the Michael donor.[8] 2. Consider using a polymerization inhibitor, especially at elevated temperatures.[11] 3. Adjusting the catalyst can alter selectivity. For instance, Lewis acids may favor different pathways than Brønsted acids.[14] Milder reaction conditions can also suppress the formation of byproducts.[14]
Poor Diastereoselectivity 1. Catalyst does not provide sufficient stereochemical control. 2. Reaction conditions favor thermodynamic product over the desired kinetic product (or vice-versa).1. For stereoselective Michael additions, consider using chiral catalysts, such as a chiral pybox–diph–Zn(ii) complex, which has been shown to yield products with high enantiomeric excess.[15] Organocatalysts like L-proline can also induce stereoselectivity.[9][10] 2. Vary the reaction temperature; lower temperatures often favor kinetic control and may improve selectivity.
Difficulty in Catalyst Removal 1. Use of a soluble (homogeneous) catalyst. 2. Fine particle size of a heterogeneous catalyst.1. Switch to a solid acid or base catalyst (e.g., Amberlyst-15) or a recyclable nanocatalyst (e.g., magnetic Fe3O4@SiO2 composites) that can be easily filtered or magnetically separated.[3][7][14] 2. If filtration is slow, try centrifugation to pellet the catalyst before decanting the supernatant.

Visual Guides: Workflows and Logic Diagrams

A logical approach to catalyst selection and troubleshooting can streamline your experimental process.

CatalystSelection start Define Reaction Type reaction_type Knoevenagel or Michael Addition? start->reaction_type knoevenagel Knoevenagel / MCR reaction_type->knoevenagel Knoevenagel michael Michael Addition reaction_type->michael Michael cat_knoevenagel Need Recyclability? knoevenagel->cat_knoevenagel cat_michael Need Stereoselectivity? michael->cat_michael homo_k Homogeneous: - L-proline - Piperidine - PTSA cat_knoevenagel->homo_k No hetero_k Heterogeneous: - Amberlyst-15 - Nano-SnO2 - Fe3O4@support cat_knoevenagel->hetero_k Yes achiral_m Standard Base: - NaOEt - K2CO3 - Cs2CO3 cat_michael->achiral_m No chiral_m Chiral Catalyst: - Chiral Zn(II) complex - Organocatalyst cat_michael->chiral_m Yes

Caption: Catalyst selection decision tree for reactions with this compound.

TroubleshootingWorkflow start Low Yield Observed verify_cond 1. Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond check_purity 2. Assess Reagent & Solvent Purity verify_cond->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_cond->optimize Suboptimal check_cat 3. Evaluate Catalyst (Choice & Activity) check_purity->check_cat Purity OK purify Purify Reagents / Use Dry Solvents check_purity->purify Impure screen_cat Screen Different Catalysts check_cat->screen_cat Ineffective end Yield Improved check_cat->end Catalyst OK optimize->start purify->start screen_cat->start

Caption: A systematic workflow for troubleshooting low-yield reactions.[13]

Quantitative Data Summary

The selection of a catalyst can significantly impact reaction outcomes. The following table, adapted from studies on MCRs for 4H-pyran synthesis, illustrates the performance of various catalysts under similar conditions.

Table 1: Comparison of Catalysts for a Model 4H-Pyran Synthesis [12]

EntryCatalystTime (min)Yield (%)
1No Catalyst720No Product
2Al₂O₃48050
3MgO60060
4CaO42042
5Nd₂O₃4593

Note: This data is for a model reaction involving an aromatic aldehyde, a β-ketoester, and dicyanomethane, but it demonstrates the significant effect catalyst choice can have on reaction time and yield in pyran synthesis.[12]

Experimental Protocols

Protocol 1: General Procedure for the Nanoparticle-Catalyzed Three-Component Synthesis of 4H-Pyran Derivatives

This protocol is a generalized method adapted from literature procedures for the synthesis of 4H-pyran scaffolds using a recyclable catalyst.[3][5][7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • This compound (1 mmol)

  • Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-based nanocatalyst, 10-20 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), and the heterogeneous catalyst.

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture at room temperature or heat to reflux (typically 50-80 °C), depending on the catalyst's activity.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions with efficient nanocatalysts can be complete within 15-60 minutes.[3]

  • Upon completion, cool the mixture to room temperature.

  • If using a magnetic catalyst, place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant solution. If non-magnetic, separate the catalyst by filtration.

  • Wash the recovered catalyst with ethanol, dry it, and store for reuse.

  • Evaporate the solvent from the combined organic fractions under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4H-pyran derivative.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2H-Pyran-3,5(4H,6H)-dione and Dimedone for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two cyclic β-dicarbonyl compounds: 2H-pyran-3,5(4H,6H)-dione and the well-characterized dimedone (5,5-dimethylcyclohexane-1,3-dione). While dimedone is a widely studied and utilized building block in organic synthesis, data on the reactivity of this compound is notably scarce in publicly available literature. This guide therefore combines established experimental data for dimedone with a theoretical and structural comparison to infer the reactivity of this compound, providing a valuable resource for researchers exploring novel synthetic pathways.

Introduction to the Contestants

Dimedone , a classic example of a cyclic β-diketone, is a versatile reagent in organic chemistry. Its reactivity is primarily governed by the acidic methylene protons situated between the two carbonyl groups, leading to the formation of a stable enolate. This enolate is a key intermediate in a wide array of carbon-carbon bond-forming reactions.

This compound , a heterocyclic analogue of dimedone, presents an intriguing structural variation with an oxygen atom replacing a carbon in the six-membered ring. This substitution is expected to significantly influence its electronic properties and, consequently, its reactivity. Due to the limited available research, its synthetic potential remains largely untapped.

Structural and Physicochemical Properties

A direct comparison of the structural and known physicochemical properties of the two compounds is essential for understanding their potential differences in reactivity.

PropertyThis compoundDimedone
Chemical Structure this compound structureDimedone structure
Molecular Formula C₅H₆O₃[1]C₈H₁₂O₂[2]
Molar Mass 114.10 g/mol [3]140.18 g/mol [2]
CAS Number 61363-56-2[3]126-81-8[2]
Appearance Solid[4]White solid[5]
Melting Point Not reported147-150 °C[5]
pKa of α-protons Not reported (Predicted to be higher than dimedone)~5.2

Comparative Reactivity Analysis

The reactivity of both compounds is centered around the acidity of the α-protons and the subsequent formation of an enolate intermediate.

Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is a key determinant of the reactivity of β-dicarbonyl compounds. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms.

Dimedone: The pKa of the α-protons in dimedone is approximately 5.2, making it a relatively strong carbon acid. This acidity is attributed to the effective delocalization of the negative charge in the resulting enolate across the two carbonyl groups.

This compound: While experimental pKa data is unavailable, the presence of the electronegative oxygen atom in the ring is expected to have a significant impact. The inductive effect of the ether oxygen would likely decrease the electron density in the ring, potentially leading to a slight increase in the acidity of the α-protons compared to a simple cyclohexane-1,3-dione. However, the overall electronic effect is complex and would require experimental verification.

The general process of enolate formation is depicted below:

Caption: General equilibrium between a β-diketone and its enolate form.

Keto-Enol Tautomerism

In solution, β-dicarbonyl compounds exist in equilibrium between their diketo and enol forms.

Dimedone: Dimedone exhibits significant enol content in solution. In chloroform, the keto-to-enol ratio is approximately 2:1.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

This compound: The extent of enolization for this compound is not documented. The presence of the ring oxygen could influence the stability of the enol tautomer through electronic effects.

Caption: Keto-enol tautomerism in β-dicarbonyl compounds.

Reactivity in Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone.

Dimedone: Dimedone readily undergoes Knoevenagel condensation with various aldehydes. The reaction typically proceeds via the formation of a Knoevenagel adduct, which can then undergo a subsequent Michael addition with a second molecule of dimedone.

This compound: It is reasonable to predict that this compound would also participate in Knoevenagel condensations due to its active methylene group. However, the reaction rates and yields may differ from those of dimedone due to the electronic influence of the ring oxygen.

Michael Addition: This reaction involves the 1,4-addition of a nucleophile (the enolate) to an α,β-unsaturated carbonyl compound.

Dimedone: The enolate of dimedone is an excellent Michael donor and reacts efficiently with a variety of Michael acceptors.

This compound: The enolate of this compound is also expected to be a competent Michael donor. The nucleophilicity of the enolate might be modulated by the ring oxygen, potentially affecting reaction outcomes.

Condensation_Pathways Diketone β-Diketone (Dimedone or this compound) Enolate Enolate Intermediate Diketone->Enolate + Base KnoevenagelProduct Knoevenagel Adduct Enolate->KnoevenagelProduct + Aldehyde/Ketone (Knoevenagel Condensation) MichaelProduct Michael Adduct Enolate->MichaelProduct + α,β-Unsaturated Carbonyl (Michael Addition) Aldehyde Aldehyde/Ketone UnsaturatedCarbonyl α,β-Unsaturated Carbonyl

References

A Comparative Guide: 2H-Pyran-3,5(4H,6H)-dione as an Alternative to 1,3-Cyclohexanedione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the appropriate selection of scaffolds and building blocks is paramount to the successful development of novel molecules with desired properties. Both 2H-pyran-3,5(4H,6H)-dione and 1,3-cyclohexanedione are six-membered cyclic diones that serve as versatile intermediates. This guide provides a comparative overview of these two compounds, summarizing their chemical properties, synthetic routes, and potential applications, with a focus on their utility for researchers, scientists, and drug development professionals. While direct comparative performance data is limited in the current literature, this guide aims to provide a valuable resource for selecting the appropriate scaffold based on their inherent chemical characteristics and the documented activities of their derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and 1,3-cyclohexanedione is presented in Table 1. These properties can influence their solubility, reactivity, and handling in a laboratory setting.

PropertyThis compound1,3-Cyclohexanedione
Molecular Formula C₅H₆O₃[1]C₆H₈O₂[2]
Molar Mass 114.10 g/mol [1]112.13 g/mol [2][3]
Appearance SolidColorless or white solid[2]
Melting Point 128-129 °C105.5 °C[2]
Boiling Point 275.1 °C (Predicted)Not readily available
Density 1.260 g/cm³ (Predicted)1.0861 g/cm³[2]
pKa 9.24 (Predicted)5.26[2]
CAS Number 61363-56-2[4]504-02-9[2]

Synthesis and Reactivity

Both diones are valuable synthons, participating in a variety of chemical transformations to generate diverse molecular architectures.

1,3-Cyclohexanedione is a well-established building block in organic synthesis. Its reactivity is largely dictated by the presence of an active methylene group flanked by two carbonyls, leading to the formation of a stable enolate. This enables its participation in a range of classical organic reactions.

This compound , a heterocyclic analogue of 1,3-cyclohexanedione, offers the potential for introducing a heteroatom into the final molecular structure, which can significantly impact biological activity and physicochemical properties. The reactivity of the pyran dione is also centered around the active methylene group, though the presence of the oxygen atom in the ring can influence its electronic properties and conformational flexibility compared to its carbocyclic counterpart.

Table 2 provides a qualitative comparison of the participation of these diones in key chemical reactions, which are fundamental in the synthesis of more complex molecules.

Reaction Type1,3-CyclohexanedioneThis compound (and related pyrans)
Knoevenagel Condensation Commonly used with aldehydes to form α,β-unsaturated systems.[5][6]Pyran diones can undergo condensation reactions at the active methylene position.
Michael Addition Acts as a Michael donor to α,β-unsaturated compounds.[7][8]Derivatives of 2H-pyran-3(6H)-one undergo Michael additions.
Hantzsch Pyridine Synthesis A classical reactant for the synthesis of dihydropyridines and pyridines.[9][10][11]As a 1,3-dicarbonyl compound, it has the potential to participate in similar multicomponent reactions.
Multicomponent Reactions Widely employed in the synthesis of fused pyrans and other heterocyclic systems.[12]Pyran derivatives are synthesized via multicomponent reactions.[12]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are summaries of synthetic protocols for 1,3-cyclohexanedione and a general approach for this compound.

Synthesis of 1,3-Cyclohexanedione via Transfer Hydrogenation of Resorcinol

This method provides a high-yield synthesis of 1,3-cyclohexanedione from resorcinol using a palladium on carbon catalyst and sodium formate as a hydrogen donor.[13]

Materials:

  • Resorcinol

  • Sodium formate

  • 5% Palladium on carbon (Pd/C)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of resorcinol and sodium formate is prepared in water.

  • 5% Pd/C catalyst is added to the mixture.

  • The reaction is allowed to proceed for 1 hour under optimal conditions.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is acidified with concentrated HCl to a pH of approximately 3.

  • The solution is cooled to induce crystallization.

  • The resulting solid, 1,3-cyclohexanedione, is collected by filtration.

  • The reported yield under these optimized conditions is 82.1% (as determined by HPLC).[13]

Synthesis of this compound

A general method for the synthesis of this compound involves a ring-closing reaction.[14]

Starting Material:

  • (2-methylallyloxy)-methyl acetate

General Procedure: The synthesis involves a ring-closing reaction of the starting material to form the target pyran dione. Specific reagents and conditions for this cyclization are not detailed in the readily available literature, but this approach highlights a potential synthetic route.

Applications in Drug Discovery and Development

Derivatives of both 1,3-cyclohexanedione and pyrans have shown significant promise in various therapeutic areas. The core structures serve as scaffolds for the development of potent and selective modulators of biological targets.

1,3-Cyclohexanedione Derivatives in Cancer Therapy

Derivatives of 1,3-cyclohexanedione have been investigated as potential inhibitors of the c-Met receptor tyrosine kinase.[2][15] The c-Met signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met can disrupt downstream signaling cascades involved in cell proliferation, survival, and metastasis.[16]

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds CHD_inhibitor 1,3-Cyclohexanedione Derivative (Inhibitor) CHD_inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. Inhibition of the c-Met signaling pathway by 1,3-cyclohexanedione derivatives.
Pyran Derivatives in Anti-Inflammatory Pathways

Pyran-based compounds have demonstrated significant anti-inflammatory properties. Studies have shown that certain pyran derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[17] This anti-inflammatory action is often mediated through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[17]

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Pyran_derivative Pyran Derivative (Inhibitor) Pyran_derivative->JNK Pyran_derivative->ERK Inflammation Inflammatory Response (iNOS, COX-2) JNK->Inflammation ERK->Inflammation p38->Inflammation

Figure 2. Modulation of the MAPK signaling pathway by pyran derivatives.

Logical Workflow for Scaffold Selection

The choice between this compound and 1,3-cyclohexanedione will depend on the specific goals of the research or drug development project. The following workflow can guide this decision-making process.

logical_workflow start Project Goal Definition scaffold_selection Scaffold Selection start->scaffold_selection pyran This compound scaffold_selection->pyran Heteroatom desired (Modulated polarity, H-bonding) cyclohexanedione 1,3-Cyclohexanedione scaffold_selection->cyclohexanedione Well-established reactivity (Carbocyclic core) synthesis Synthesis of Derivatives pyran->synthesis cyclohexanedione->synthesis screening Biological Screening synthesis->screening lead_optimization Lead Optimization screening->lead_optimization end Candidate Drug lead_optimization->end

Figure 3. Decision workflow for scaffold selection in drug development.

Conclusion

Both this compound and 1,3-cyclohexanedione are valuable and versatile starting materials for the synthesis of complex organic molecules. 1,3-Cyclohexanedione is a well-studied compound with a wealth of documented reactivity and applications, making it a reliable choice for many synthetic endeavors. This compound, while less extensively characterized in direct comparative studies, offers the strategic advantage of incorporating a heteroatom into the molecular framework, which can be beneficial for modulating pharmacokinetic and pharmacodynamic properties. The choice between these two scaffolds will ultimately be guided by the specific synthetic and biological objectives of the project at hand. This guide provides a foundational comparison to aid researchers and drug development professionals in making an informed decision.

References

A Researcher's Guide to Validating 2H-pyran-3,5(4H,6H)-dione Reaction Products by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the validation of reaction products derived from 2H-pyran-3,5(4H,6H)-dione. Detailed experimental data and protocols are presented to support the objective evaluation of these methods.

The versatile scaffold of this compound makes it a valuable starting material in the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry. Given the diverse potential reaction pathways, rigorous structural confirmation of the resulting products is essential. This guide focuses on the central role of NMR spectroscopy in this validation process, while also providing a comparative analysis with Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the validation of this compound reaction products depends on the specific information required. While NMR spectroscopy provides the most detailed structural information, IR and MS offer complementary data that, when used in conjunction, allow for unambiguous structure elucidation.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed information on the carbon-hydrogen framework, connectivity of atoms, stereochemistry, and dynamic processes in solution.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires soluble samples in deuterated solvents.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, C-O-C, N-H).Fast, simple sample preparation, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.Does not provide detailed stereochemical information, isomers can be difficult to distinguish.

Data Presentation: NMR Spectral Data of this compound and a Representative Derivative

To illustrate the utility of NMR in characterizing these compounds, the following tables summarize the ¹H and ¹³C NMR spectral data for the parent compound, this compound, and a representative reaction product, a pyrano[2,3-d]pyrimidine derivative.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-64.2 (s)68.0
H-43.5 (s)48.0
C-3, C-5-205.0

Note: The spectrum for this compound is simplified due to the symmetry of the molecule. The actual spectrum may show more complex splitting patterns depending on the solvent and concentration.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Substituted Pyrano[2,3-d]pyrimidine Derivative

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH (pyrimidine)11.23 (s), 8.71 (s)-
Aromatic CH7.0-8.0 (m)110-150
Pyran CH4.5-5.0 (m)60-80
Pyran CH₂2.5-3.5 (m)30-40
Substituent GroupsVariesVaries
C=O-160-170
C=N-150-160

Note: This data is representative and will vary significantly based on the specific substituents on the pyranopyrimidine core.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the TMS signal.

Protocol 2: Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis:

    • Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻).

    • If using high-resolution MS, determine the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_conclusion Conclusion start This compound Reaction purification Purification of Product start->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr ir IR Analysis purification->ir ms MS Analysis purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure logical_relationship Product_Validation Product_Validation NMR_Spectroscopy NMR_Spectroscopy Product_Validation->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Product_Validation->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Product_Validation->Mass_Spectrometry Structural_Framework Structural_Framework NMR_Spectroscopy->Structural_Framework Provides Functional_Groups Functional_Groups IR_Spectroscopy->Functional_Groups Identifies Molecular_Weight Molecular_Weight Mass_Spectrometry->Molecular_Weight Determines

comparing synthetic routes to functionalized pyrans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing prominent synthetic routes to functionalized pyrans. This guide provides an objective analysis of three major synthetic strategies, supported by quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Introduction to Pyran Synthesis

The pyran ring is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] As a result, the development of efficient and versatile synthetic methodologies for constructing functionalized pyran derivatives is a significant focus in organic chemistry.[1][3] These methods range from multicomponent reactions that build complexity in a single step to classic cycloadditions and cyclization strategies. This guide compares three powerful and widely used approaches: the Multicomponent Synthesis of 4H-Pyrans, the Hetero-Diels-Alder Reaction for Dihydropyrans, and the Prins Cyclization for Tetrahydropyrans. The comparison focuses on reaction efficiency, substrate scope, and experimental conditions to aid researchers in selecting the optimal route for their specific synthetic targets.

Multicomponent Synthesis of 2-Amino-4H-Pyrans

One of the most efficient and atom-economical methods for synthesizing polyfunctionalized 4H-pyrans is the one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene compound (such as a 1,3-dicarbonyl).[4][5] This approach is highly valued in green chemistry, often proceeding with high yields under mild conditions, sometimes even in aqueous media or under solvent-free conditions.[2][6] The reaction is typically catalyzed by a variety of catalysts, including organocatalysts, ionic liquids, and nanoparticles.[1][5] The mechanism generally proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.[4]

Logical Relationship: Three-Component Synthesis of 4H-Pyrans

G A Aromatic Aldehyde I1 Knoevenagel Adduct (Benzylidenemalononitrile) A->I1 B Malononitrile B->I1 C Active Methylene Compound (e.g., Dimedone) I2 Michael Adduct C->I2 Cat Catalyst Cat->I1 Knoevenagel Condensation Cat->I2 Michael Addition I1->I2 P 2-Amino-4H-Pyran I2->P Intramolecular Cyclization

Caption: Workflow for the catalyzed three-component synthesis of 4H-pyrans.

Quantitative Data Comparison

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using different catalytic systems.

EntryAldehydeActive MethyleneCatalystSolventTemp (°C)TimeYield (%)Reference
1BenzaldehydeDimedone2-Aminopyridine (20 mol%)EthanolRT15 min96[7]
24-Cl-BenzaldehydeDimedone2-Aminopyridine (20 mol%)EthanolRT20 min98[7]
34-NO₂-BenzaldehydeDimedoneTEACB (10 mol%)Solvent-free (Ball mill)RT10 min98[8]
42-Cl-BenzaldehydeMalononitrileTEACB (10 mol%)Solvent-free (Ball mill)RT15 min94[8]
5BenzaldehydeEthyl AcetoacetateFe₃O₄/Xanthan GumEthanolReflux25 min94[4]

TEACB: Tetraethylammonium 2-(carbamoyl)benzoate

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene[7]
  • A mixture of benzaldehyde (1 mmol), dimedone (1 mmol), and malononitrile (1 mmol) was prepared in ethanol (5 mL).

  • 2-Aminopyridine (20 mol%, 0.018 g) was added to the solution.

  • The reaction mixture was stirred at room temperature for 15 minutes. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitated out of the solution.

  • The solid was collected by filtration, washed with cold ethanol, and dried.

  • The crude product was recrystallized from ethanol to afford the pure compound in 96% yield.

Hetero-Diels-Alder Reaction for Dihydropyrans

The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles, including dihydropyrans.[9] This reaction involves a conjugated diene reacting with a dienophile containing a heteroatom, such as a carbonyl group (an oxo-Diels-Alder reaction).[10] Depending on the electronic nature of the reactants, the reaction can be classified as normal or inverse-electron-demand.[9] Inverse-electron-demand hetero-Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor diene, are particularly common for synthesizing dihydropyran structures.[10] The reaction can be promoted thermally or by using Lewis acid catalysts to enhance reactivity and control stereoselectivity.[11][12]

Logical Relationship: Inverse-Electron-Demand Hetero-Diels-Alder Reaction

G Diene α,β-Unsaturated Carbonyl (Electron-Poor Diene) TS [4+2] Transition State Diene->TS Dienophile Enol Ether (Electron-Rich Dienophile) Dienophile->TS Catalyst Lewis Acid (Optional) Catalyst->Diene Activation Product Dihydropyran Adduct TS->Product Cycloaddition

Caption: Pathway of the hetero-Diels-Alder reaction to form a dihydropyran.

Quantitative Data Comparison

The following table presents data from hetero-Diels-Alder reactions to form various dihydropyran structures.

EntryDieneDienophileCatalyst/ConditionsSolventTime (h)Yield (%)Reference
14-Bromo-3-hydroxy-α-pyroneMethyl 2-chloroacrylateCinchonine (10 mol%)Toluene, 0 °C2467[11]
2Spilantholp-AnisaldehydeBF₃·OEt₂ (1.1 eq)CH₂Cl₂2434 (exo+endo)[12]
3Methyl (E)-2-oxo-4-phenylbut-3-enoateEthyl vinyl etherSc(OTf)₃ (20 mol%)CH₂Cl₂, -78 °C198J. Am. Chem. Soc. 1996, 118, 44, 10906–10907
42,2-Dimethyl-2H-pyranBenzyneCsF, 18-crown-6THF, 65 °C1296[13]
Detailed Experimental Protocol: Synthesis of a Dihydropyran Adduct via Hetero-Diels-Alder[12]
  • Spilanthol (100 mg, 0.45 mmol) and p-anisaldehyde (74 mg, 0.54 mmol) were dissolved in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • The solution was cooled to the desired reaction temperature.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (62 µL, 0.50 mmol) was added dropwise to the stirred solution.

  • The reaction was stirred for 24 hours while being monitored by TLC.

  • Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer was extracted three times with CH₂Cl₂.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to yield the endo (9.72%) and exo (24.32%) isomers.

Prins Cyclization for Tetrahydropyrans

The Prins cyclization is a classic and highly effective method for synthesizing substituted tetrahydropyrans.[14][15] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[16] The mechanism proceeds through the formation of an oxocarbenium ion, which then undergoes an intramolecular cyclization by the pendant alkene.[16] The resulting cyclic carbocation is trapped by a nucleophile, which can be water or another nucleophile present in the reaction mixture.[14] A notable variant is the Prins-fluorination, where BF₃·OEt₂ acts as both the Lewis acid catalyst and a fluoride source to quench the carbocation, yielding 4-fluorotetrahydropyrans.[17][18] This method allows for excellent stereocontrol in the formation of cis-2,6-disubstituted tetrahydropyrans.[14]

Logical Relationship: Prins Fluorination Cyclization

G A Homoallylic Alcohol I1 Oxocarbenium Ion A->I1 B Aldehyde B->I1 Cat BF₃·OEt₂ (Lewis Acid) Cat->B I2 Cyclic Carbocation I1->I2 Intramolecular Cyclization P 4-Fluoro-tetrahydropyran I2->P Nuc Fluoride Ion (from BF₃·OEt₂) Nuc->I2 Nucleophilic Attack

Caption: Mechanism of the Prins fluorination cyclization to form a 4-fluorotetrahydropyran.

Quantitative Data Comparison

This table summarizes reaction outcomes for the synthesis of 4-fluorotetrahydropyrans via the Prins fluorination cyclization.[17]

EntryAldehydeHomoallylic AlcoholConditionsSolventTimeYield (%)Diastereomeric Ratio (cis:trans)
1BenzaldehydeBut-3-en-1-olBF₃·OEt₂ (1 eq), rtCH₂Cl₂2 h754:1
24-NO₂-BenzaldehydeBut-3-en-1-olBF₃·OEt₂ (1 eq), rtCH₂Cl₂2 h805:1
34-MeO-BenzaldehydeBut-3-en-1-olBF₃·OEt₂ (1 eq), rtCH₂Cl₂2 h704:1
4IsovaleraldehydeBut-3-en-1-olBF₃·OEt₂ (1 eq), rtCH₂Cl₂2 h653:1
5BenzaldehydeBut-3-en-1-olBF₃·OEt₂ (1 eq), Microwave (100W)CH₂Cl₂10 min904:1
Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-phenyltetrahydropyran[17]
  • To a stirred solution of but-3-en-1-ol (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, boron trifluoride diethyl etherate (BF₃·OEt₂) (1 equivalent) was added dropwise.

  • The reaction mixture was stirred for 2 hours at room temperature.

  • The reaction was quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers were separated, and the aqueous phase was extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic extracts were washed with brine, dried over magnesium sulfate (MgSO₄), and filtered.

  • The solvent was evaporated under reduced pressure.

  • The crude residue was purified by flash column chromatography on silica gel (eluting with a petroleum ether/diethyl ether mixture) to afford the product as a mixture of diastereomers (75% yield, 4:1 cis:trans ratio).

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 2H-pyran-3,5(4H,6H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystal structure analysis stands as the gold standard for elucidating these intricate architectures, providing invaluable insights into a compound's properties and potential interactions. This guide offers a comparative overview of the X-ray crystal structure analysis of 2H-pyran-3,5(4H,6H)-dione derivatives, benchmarking this powerful technique against other analytical methods and providing the necessary experimental framework for its application.

The this compound core is a heterocyclic motif of interest in medicinal chemistry. Its derivatives are explored for a variety of biological activities. Determining the crystal structure of these derivatives is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

At the Heart of the Matter: Comparative Crystallographic Data

To illustrate the power of X-ray crystallography, we present the crystallographic data for a representative this compound derivative: 2-(2,6-Dioxo-3,4,5,6-tetrahydro-2H-pyran-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. The data is presented in comparison with a derivative of the isomeric pyran-2,4-dione, highlighting the subtle yet significant differences in their solid-state conformations.

Parameter2-(2,6-Dioxo-3,4,5,6-tetrahydro-2H-pyran-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[1](3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione)
Formula C13H9NO5C40H28N2O6
Crystal System MonoclinicMonoclinic
Space Group P21/nC2/c
a (Å) 11.868 (2)14.0869 (4)
b (Å) 10.254 (2)20.9041 (5)
c (Å) 19.833 (4)10.1444 (2)
β (º) 106.51 (3)99.687 (2)
Volume (ų) 2314.1 (8)2942.1 (1)

Caption: Comparative crystallographic data for a this compound derivative and a 2H-pyran-2,4(3H)-dione derivative.

The Path to Precision: Experimental Protocols

The determination of a crystal structure is a meticulous process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving multi-component reactions. For instance, the reaction of an appropriate aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound can yield the pyran ring system.

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent is critical and often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Visualizing the Workflow and Comparisons

To better understand the process and its place among other analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of X-ray Crystal Structure Analysis.

comparison_methods cluster_info Information Obtained cluster_alternatives Alternative Techniques xray X-ray Crystallography bond_lengths Precise Bond Lengths xray->bond_lengths bond_angles Accurate Bond Angles xray->bond_angles conformation Molecular Conformation xray->conformation packing Crystal Packing xray->packing stereochemistry Absolute Stereochemistry xray->stereochemistry nmr NMR Spectroscopy xray->nmr Complements ms Mass Spectrometry xray->ms Complements comp_chem Computational Chemistry xray->comp_chem Complements connectivity connectivity nmr->connectivity Connectivity mass mass ms->mass Molecular Weight theoretical_conformation theoretical_conformation comp_chem->theoretical_conformation Theoretical Conformation

Caption: Comparison of Analytical Techniques.

Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, a comprehensive characterization often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. 1D and 2D NMR experiments can establish the carbon-hydrogen framework and provide insights into the relative stereochemistry. While it does not provide the precise bond lengths and angles that crystallography does, it offers crucial information about the molecule's structure and dynamics in a more biologically relevant state (solution).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

  • Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic properties, and spectroscopic features of molecules. These computational models can complement experimental data by providing insights into the relative stability of different conformers and by aiding in the interpretation of spectroscopic results.

References

Unraveling the Fleeting Intermediates: A Comparative Guide to Mass Spectrometry in the Analysis of 2H-pyran-3,5(4H,6H)-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways and identifying transient intermediates is paramount for process optimization and the discovery of novel chemical entities. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction intermediates in the synthesis of 2H-pyran-3,5(4H,6H)-dione, a valuable heterocyclic building block.

While direct experimental data on the reaction intermediates of this compound is limited in publicly available literature, this guide leverages established principles of organic synthesis and mass spectrometric fragmentation of analogous structures to provide a robust analytical framework. We will explore a plausible synthetic route, predict the mass spectral behavior of its key intermediates, and compare the utility of various analytical techniques.

Hypothesized Synthesis of this compound

A plausible and efficient synthetic approach to this compound involves the Dieckmann condensation of a diester, such as diethyl 3,3'-oxydipropionate, followed by hydrolysis and decarboxylation. This pathway offers a clear trajectory for identifying potential reaction intermediates amenable to mass spectrometric analysis.

reactant Diethyl 3,3'-oxydipropionate intermediate1 Enolate Intermediate reactant->intermediate1 Deprotonation base Base (e.g., NaOEt) intermediate2 Cyclized β-keto ester intermediate1->intermediate2 Intramolecular Cyclization intermediate3 β-keto acid intermediate2->intermediate3 Ester Hydrolysis hydrolysis Hydrolysis (H₃O⁺) product This compound intermediate3->product Decarboxylation decarboxylation Decarboxylation (Heat) cluster_workflow LC-MS/MS Experimental Workflow reaction Reaction Mixture sampling Aliquoting & Dilution reaction->sampling lc LC Separation (C18 Column) sampling->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms data Data Analysis (Intermediate Identification) msms->data

A Comparative Guide to Assessing the Purity of Synthesized 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For 2H-pyran-3,5(4H,6H)-dione, a heterocyclic dione with potential applications in medicinal chemistry and materials science, ensuring high purity is paramount for reliable downstream applications and for meeting regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and comparative data.

Introduction to Purity Assessment Techniques

A multi-pronged approach is often the most effective strategy for robust purity determination. This guide will focus on a selection of orthogonal analytical techniques that provide complementary information on the purity of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR) : A primary ratio method that provides a direct measure of the analyte's purity against a certified reference standard.

  • High-Performance Liquid Chromatography (HPLC) : A powerful separation technique ideal for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A high-resolution separation and detection method suitable for volatile and semi-volatile compounds.

  • Elemental Analysis (CHNSO) : A fundamental technique that determines the elemental composition of a sample, serving as an excellent indicator of gross impurities.

The selection of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the available instrumentation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the purity assessment of a small organic molecule like this compound.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MSElemental Analysis
Principle Ratio of analyte signal to internal standard signalDifferential partitioning between mobile and stationary phasesPartitioning between gaseous mobile phase and stationary phaseCombustion and detection of elemental gases
Primary Use Absolute purity determination, structural confirmationQuantitative and qualitative analysis of non-volatile compoundsSeparation and identification of volatile/semi-volatile compoundsDetermination of elemental composition
Typical Accuracy ± 1-2%± 1-5%± 2-10%± 0.4% of theoretical value
Typical Precision (%RSD) < 1%< 2%< 5%< 0.3%
Limit of Detection (LOD) ~0.1%0.01 - 0.1 µg/mL0.1 - 10 ng/mLNot applicable for impurity detection
Limit of Quantification (LOQ) ~0.3%0.03 - 0.3 µg/mL0.3 - 30 ng/mLNot applicable for impurity detection
Sample Throughput ModerateHighHighLow
Destructive? NoYesYesYes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity of >99.5%

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be approximately 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for small molecules to ensure full relaxation).

      • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

      • Spectral Width: To encompass all signals of interest.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation: HPLC system with a UV detector.

Materials:

  • Synthesized this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid

  • 0.45 µm syringe filters

Procedure:

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with a high aqueous content (e.g., 95% A) and ramp to a higher organic content (e.g., 95% B) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (a starting point could be 210 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase starting condition (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Materials:

  • Synthesized this compound

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

  • Helium (carrier gas)

Procedure:

  • GC-MS Conditions (starting point for method development):

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: Increase to 250-280 °C at a rate of 10-15 °C/min.

      • Hold at the final temperature for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).

    • Ensure the sample is completely dissolved.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Purity can be estimated by the area percent method, but this is less accurate than HPLC due to differences in ionization efficiency.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation: CHNSO Elemental Analyzer

Procedure:

  • A precisely weighed amount of the dried sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (typically a thermal conductivity detector).

  • The weight percentages of C, H, N, and S are calculated. Oxygen is often determined by difference.

  • The experimental percentages are compared to the theoretical values for the molecular formula of this compound (C₅H₆O₃). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Visualizing the Workflow

A logical workflow for the comprehensive purity assessment of synthesized this compound is essential for ensuring a thorough and efficient analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_impurity_profiling Impurity Profiling cluster_final_assessment Final Purity Determination Synthesis Synthesis of this compound Initial_Purification Initial Purification (e.g., Recrystallization, Chromatography) Synthesis->Initial_Purification qNMR Quantitative ¹H-NMR (Absolute Purity) Initial_Purification->qNMR Primary quantitative check Elemental_Analysis Elemental Analysis (C, H, O) Initial_Purification->Elemental_Analysis Confirm elemental composition HPLC HPLC-UV (Non-volatile impurities) Initial_Purification->HPLC GCMS GC-MS (Volatile impurities) Initial_Purification->GCMS Data_Integration Integrate Data from all techniques qNMR->Data_Integration Elemental_Analysis->Data_Integration HPLC->Data_Integration GCMS->Data_Integration Final_Purity Final Purity Assignment (>95% or as required) Data_Integration->Final_Purity

Caption: Workflow for the purity assessment of this compound.

Potential Impurities and Synthesis Pathway

The synthesis of this compound can proceed through various routes. A plausible pathway involves the ring-closing metathesis of a suitable precursor. Understanding the synthesis is key to anticipating potential impurities.

Synthesis_Pathway cluster_impurities Potential Impurities StartingMaterial (2-methylallyloxy)-methyl acetate (Starting Material) RingClosing Ring-Closing Reaction StartingMaterial->RingClosing Product This compound (Target Compound) RingClosing->Product Unreacted_SM Unreacted Starting Material RingClosing->Unreacted_SM Incomplete reaction Byproducts Reaction Byproducts (e.g., oligomers, isomers) RingClosing->Byproducts Side reactions

Caption: Simplified synthesis pathway and potential impurity sources.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires the application of multiple, complementary analytical techniques. Quantitative NMR provides a direct and accurate measure of absolute purity, while chromatographic methods like HPLC and GC-MS are invaluable for identifying and quantifying specific impurities. Elemental analysis serves as a fundamental check of the compound's elemental composition. By integrating the data from these methods, researchers can confidently establish the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific findings.

A Comparative Analysis of the Biological Activities of Pyran-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran-dione scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The isomeric forms of pyran-dione, principally derivatives of 2H-pyran-2,4(3H)-dione and 4H-pyran-4-one, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activities of these isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibitory potential. The information herein is supported by experimental data from various studies to facilitate further research and drug development endeavors.

Comparative Biological Activities

While direct comparative studies between specific pyran-dione isomers under identical experimental conditions are limited in the available literature, a qualitative and quantitative comparison can be drawn from individual studies on various derivatives. The following sections and tables summarize the biological activities of different classes of pyran-dione isomers.

Anticancer Activity

Derivatives of both 2H-pyran-2,4(3H)-dione and 4H-pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cell cycle-regulating enzymes.

Table 1: Cytotoxicity of 4H-Pyran-4-one Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4H-Pyran derivative 4d HCT-11675.1
4H-Pyran derivative 4k HCT-11685.88
5-Oxo-dihydropyranopyran derivative 4g SW-48034.6
5-Oxo-dihydropyranopyran derivative 4i SW-48035.9
5-Oxo-dihydropyranopyran derivative 4j MCF-726.6
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLaGI50 0.03 µM

Table 2: Cytotoxicity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine-2,4-dione S7 MCF-71.28
Pyrano[2,3-d]pyrimidine-2,4-dione S8 MCF-70.66
Pyrano[2,3-d]pyrimidine-2,4-dione S8 HCT1162.76

From the available data, it is evident that fused pyran-dione systems, such as pyrano[2,3-d]pyrimidine-2,4-diones, exhibit potent anticancer activity, with some derivatives showing sub-micromolar IC50 values.

Antimicrobial Activity

Pyran-dione derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is often attributed to the enone system present in their structure.

Table 3: Antimicrobial Activity of Pyran-dione Derivatives

Compound/DerivativeMicroorganismActivity (MIC µg/mL or Zone of Inhibition mm)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 2593MIC: 1.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203MMIC: 0.75
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneE. coli, K. pneumoniae, P. aeruginosaMIC: 8
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneCandida albicansMIC: 0.25

The data suggests that derivatives of 2H-pyran-3(6H)-ones and fused pyrimidine-2,4-diones linked to a thiopyran ring possess significant antibacterial and antifungal properties.

Enzyme Inhibition

A promising area of research for pyran-dione isomers is their role as enzyme inhibitors, particularly in the context of cancer therapy. Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.

Table 4: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

Compound/DerivativeIC50 (nM)Reference
S2 4.06
S7 3.61
Olaparib (Reference Drug)5.77

These findings highlight the potential of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold in developing novel and potent PARP-1 inhibitors for cancer treatment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 can be assessed using a colorimetric assay kit.

  • Histone Coating: Coat a 96-well plate with histone and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Enzyme Reaction: Add the test compounds at various concentrations, followed by the PARP-1 enzyme, and a mixture of biotinylated NAD+ and activated DNA. Incubate to allow the PARP-1 reaction to occur.

  • Detection: Add streptavidin-HRP to the wells and incubate.

  • Substrate Addition: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflows and biological pathways involved.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Pyran-dione Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Disk Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition Assay (PARP-1) characterization->enzyme ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for the comparative study of pyran-dione isomers.

parp1_inhibition_pathway ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates par Poly(ADP-ribose) (PAR) Synthesis parp1->par dsb DNA Double-Strand Break (DSB) parp1->dsb unrepaired SSB leads to repair Recruitment of DNA Repair Proteins par->repair ssb_repair SSB Repair repair->ssb_repair inhibitor Pyrano[2,3-d]pyrimidine-2,4-dione (PARP-1 Inhibitor) inhibitor->parp1 inhibits apoptosis Apoptosis dsb->apoptosis

Caption: Signaling pathway of PARP-1 inhibition by pyrano[2,3-d]pyrimidine-2,4-dione derivatives.

Safety Operating Guide

Essential Safety and Operational Guide for 2H-pyran-3,5(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2H-pyran-3,5(4H,6H)-dione in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Properties and Hazards:

PropertyValue
CAS Number 61363-56-2[1][2]
Molecular Formula C₅H₆O₃[2][3]
Molecular Weight 114.10 g/mol [2]
Physical Form Solid[1]
Purity ≥97%[2]
Storage Temperature Ambient[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation.[4][6]
Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.[4][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is essential for minimizing risks during the handling of this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don all required PPE prep_hood 2. Ensure chemical fume hood is certified and operational prep_ppe->prep_hood prep_materials 3. Assemble all necessary equipment and reagents prep_hood->prep_materials handle_weigh 4. Weigh the required amount of this compound in the fume hood prep_materials->handle_weigh handle_transfer 5. Transfer the solid using appropriate tools (e.g., spatula) handle_weigh->handle_transfer handle_close 6. Keep the container tightly closed when not in use handle_transfer->handle_close post_clean 7. Clean the work area and decontaminate equipment handle_close->post_clean post_ppe 8. Remove PPE in the correct order post_clean->post_ppe post_wash 9. Wash hands thoroughly with soap and water post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_solid 1. Collect excess solid this compound in a labeled, sealed container collect_contaminated 2. Place all contaminated disposable materials (gloves, wipes) in a designated hazardous waste container collect_solid->collect_contaminated storage_area 3. Store waste containers in a designated, well-ventilated, and secure area collect_contaminated->storage_area storage_compat 4. Ensure waste is segregated from incompatible materials storage_area->storage_compat disposal_ehs 5. Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal storage_compat->disposal_ehs disposal_manifest 6. Complete all required waste disposal documentation disposal_ehs->disposal_manifest

Caption: Waste disposal workflow for this compound.

Key Disposal Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]

  • Consult your institution's EHS office for specific guidance on chemical waste disposal.

References

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Retrosynthesis Analysis

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2H-pyran-3,5(4H,6H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.